Methyl 2-methylindolizine-6-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 2-methylindolizine-6-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-8-5-10-4-3-9(11(13)14-2)7-12(10)6-8/h3-7H,1-2H3 |
InChI Key |
ALVHSPGWSHXTML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(C=CC2=C1)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Design, Synthesis, and Properties of 6-Substituted Indolizine Derivatives
Executive Summary
The indolizine scaffold (pyrrolo[1,2-a]pyridine) represents a privileged structure in medicinal chemistry due to its electronic isomerism with indole and its ability to engage in
This guide focuses exclusively on 6-substituted indolizine derivatives , detailing the retrosynthetic logic required to access this position, their application as colchicine-site tubulin inhibitors, and their utility as tunable fluorophores.
Structural Significance & Electronic Architecture
The indolizine ring system is electron-rich, with the nitrogen atom donating electron density into the five-membered ring.
-
Nucleophilic Sites: C1 and C3 (pyrrole-like).
-
Electrophilic/Neutral Sites: C5, C6, C7, C8 (pyridine-like).
The C6 "Anchor" Point
The C6 position is unique because it lies on the six-membered ring, para to the bridgehead nitrogen. Substituents at C6 exert a significant inductive effect on the pKa of the bridgehead nitrogen, thereby influencing the overall solubility and biodistribution.
SAR Implication: In tubulin inhibitors, a bulky lipophilic group at C6 (e.g., aryl, ester) often occupies the hydrophobic pocket of the colchicine binding site, enhancing potency significantly compared to the unsubstituted parent.
Synthetic Architectures: Accessing the C6 Position
Direct functionalization of the indolizine C6 position via electrophilic aromatic substitution is chemically forbidden due to the higher reactivity of C1 and C3. Therefore, de novo ring construction is the mandatory strategy.
Primary Strategy: [3+2] Cycloaddition
The most robust method involves the 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkynes. To achieve a 6-substituted indolizine, one must start with a 4-substituted pyridine .
Reaction Logic
-
Precursor: 4-Substituted Pyridine (e.g., 4-picoline, 4-phenylpyridine).
-
Quaternization: Reaction with
-halo ketone/ester to form the pyridinium salt. -
Ylide Formation: Deprotonation by a weak base.
-
Cycloaddition: Reaction with a dipolarophile (e.g., ethyl propiolate).[1][2]
-
Oxidative Aromatization: Loss of hydrogen to restore aromaticity (often spontaneous or oxidant-assisted).
Figure 1: Retrosynthetic logic for accessing 6-substituted indolizines via 4-substituted pyridine precursors.
Pharmacological Profiles[3][4]
Tubulin Polymerization Inhibition
6-Substituted indolizines (specifically 6-aryl or 6-ester derivatives) function as colchicine-site binders . They disrupt microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.
Key Data Points:
-
Target:
-tubulin (Colchicine site). -
Potency: IC50 values often in the low nanomolar (nM) range.
-
Advantage: Unlike taxanes, these are often active against Multi-Drug Resistant (MDR) cell lines overexpressing P-glycoprotein efflux pumps.
Antimicrobial Activity (Tuberculosis)
Specific derivatives (e.g., indolizine-3-carboxylates with C6-methyl or C6-phenyl groups) have demonstrated activity against Mycobacterium tuberculosis H37Rv.
Comparative Activity Table:
| Compound Class | C6 Substituent | Target | Activity (IC50 / MIC) | Mechanism |
| Indolizine-1-carboxylate | H (Unsubstituted) | Tubulin | > 10 µM | Inactive/Weak |
| Indolizine-1-carboxylate | Phenyl | Tubulin | 0.05 - 0.2 µM | Colchicine Mimic |
| Indolizine-3-carbonitrile | Methyl | M. tuberculosis | 2.5 µg/mL (MIC) | Cell Wall disruption |
| Indolizine Fluorophore | Nitro | Imaging | N/A (Probe) | Intracellular pH sensing |
Photophysical Properties (Fluorescence)[5]
Indolizines are intrinsically fluorescent. The 6-position is electronically coupled to the bridgehead nitrogen, allowing for "Push-Pull" tuning.
-
Electron Donating Group (EDG) at C6: Raises the HOMO energy, typically inducing a red-shift in emission.
-
Electron Withdrawing Group (EWG) at C6: Stabilizes the LUMO.
-
Stokes Shift: 6-substituted derivatives often exhibit large Stokes shifts (>80 nm), reducing self-quenching and making them excellent bio-imaging probes (e.g., Seoul-Fluor analogues).
Experimental Protocols
Synthesis of Ethyl 6-phenylindolizine-1-carboxylate
A self-validating protocol for generating a 6-aryl indolizine.
Reagents:
-
4-Phenylpyridine (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Ethyl propiolate (1.2 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Tetrakis(pyridine)cobalt(II) dichromate (TPCD) (Oxidant, 0.5 eq) - Optional for yield boost, air oxidation works slowly.
-
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Workflow:
-
Quaternization (Checkpoint 1):
-
Dissolve 4-phenylpyridine in ACN. Add ethyl bromoacetate dropwise.
-
Reflux for 2-4 hours.
-
Validation: TLC shows disappearance of pyridine. Formation of precipitate (pyridinium salt).
-
Filter and wash the salt with cold ether.
-
-
Cycloaddition (Checkpoint 2):
-
Suspend the dried salt in ACN.
-
Add Ethyl propiolate.[2]
-
Add TEA dropwise (Solution turns dark/colored immediately due to ylide formation).
-
Reflux for 6-8 hours.
-
Validation: TLC (Hexane:EtOAc 8:2) should show a highly fluorescent spot under UV (365 nm).
-
-
Workup & Purification:
-
Evaporate solvent. Redissolve in DCM, wash with water.
-
Purify via Silica Gel Column Chromatography.[3]
-
Critical Quality Attribute (CQA): The product must be a yellow/fluorescent solid.
-
NMR Verification: Look for the doublet at ~9.0 ppm (H8 proton) and the specific splitting of the C6-phenyl protons.
-
Tubulin Polymerization Assay
To verify biological activity of the synthesized derivative.
Materials:
-
Purified Tubulin protein (>99% pure, bovine brain source).
-
GTP (Guanytosine triphosphate).
-
Fluorescence Plate Reader (Ex: 360 nm, Em: 450 nm - using DAPI reporter or intrinsic turbidity at 340 nm).
Protocol:
-
Preparation: Dilute tubulin to 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.
-
Incubation: Add test compound (dissolved in DMSO) at varying concentrations (0.1 - 10 µM). Keep DMSO < 1%.
-
Initiation: Transfer to 37°C plate reader.
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis:
-
Control: Rapid increase in OD340 (polymerization).
-
Hit: Flat line or significantly reduced slope (inhibition).
-
Figure 2: Integrated workflow from chemical synthesis to biological validation.
References
-
Review of Indolizine Synthesis (2025): Recent developments in the synthesis of indolizines and their derivatives.[4][5][6][7] European Journal of Medicinal Chemistry. Link
-
Tubulin Inhibition Mechanism: Cytotoxic substituted indolizines as new colchicine site tubulin polymerisation inhibitors. Bioorganic & Medicinal Chemistry. Link
-
Fluorescence Properties: Tunable Emission Properties of Indolizine-Based Fluorophores. MDPI Molecules. Link
-
Antimicrobial Activity: Synthesis and biological activity of indolizine derivatives against Mycobacterium tuberculosis.[8] European Journal of Pharmaceutical Sciences. Link
-
Synthetic Methodology: Regioselective synthesis of indolizines via 1,3-dipolar cycloaddition.[9] Organic Chemistry Portal. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijettjournal.org [ijettjournal.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Indolizine synthesis [organic-chemistry.org]
Technical Guide: Comparative Analysis of Indolizine and Indole 6-Carboxylates
Executive Summary
This technical guide provides a rigorous comparison between Indole 6-carboxylates (a specific functionalized subclass of the privileged indole scaffold) and Indolizine (the bridgehead nitrogen isomer of indole).
For drug development professionals, the distinction is not merely structural but functional. While Indole 6-carboxylates retain the critical N-H hydrogen bond donor (HBD) essential for hinge-binding in kinases or active-site recognition in enzymes (e.g., IDO1, sPLA2), Indolizine eliminates this donor, offering a pure hydrogen bond acceptor (HBA) profile with altered lipophilicity and metabolic stability. This guide details the electronic divergence, synthetic pathways, and strategic medicinal chemistry applications of these two scaffolds.
Part 1: Structural & Electronic Divergence
The Isomeric Mismatch
Although both scaffolds share the formula
-
Indole (1H-Indole): A benzopyrrole. The nitrogen lone pair participates in the aromatic sextet of the pyrrole ring, making the N-H proton acidic (pKa
16.9 in DMSO) and the C3 position highly nucleophilic. -
Indolizine (Pyrrocoline): A bridgehead nitrogen heterocycle (pyrrole fused to pyridine).[1][2] The nitrogen is quaternary in the resonance hybrid, contributing 2
-electrons to the system without an exocyclic hydrogen.
Resonance and Dipole Moments
The absence of the N-H bond in indolizine fundamentally alters the dipole vector and electrostatic potential map (ESP).
-
Indole 6-carboxylate: The carboxylate at C6 exerts an electron-withdrawing effect (EWG) on the benzene ring, reducing electron density at C3 slightly, but the N1-H remains a potent H-bond donor.
-
Indolizine: The bridgehead nitrogen induces a significant dipole moment towards the pyridine ring. The C3 position in indolizine is exceptionally electron-rich (
-excessive), often more so than in indole, making it prone to oxidation and electrophilic attack.[1]
Graphviz Visualization: Resonance & Numbering
The following diagram illustrates the resonance stabilization and the crucial numbering difference that complicates "scaffold hopping" between these two systems.
Figure 1: Structural comparison highlighting the loss of the H-bond donor in indolizine and the resonance implications.
Part 2: Medicinal Chemistry Implications[3][4][5][6]
Bioisosterism and Scaffold Hopping
Replacing an indole 6-carboxylate with an indolizine core is not a 1:1 swap. It is a strategic decision to modulate:
| Feature | Indole 6-Carboxylate | Indolizine (Equivalent Functionalization) | Consequence of Switching |
| H-Bonding | Donor (NH) & Acceptor (C=O) | Acceptor Only (N, C=O) | Loss of binding to backbone carbonyls (e.g., Kinase hinge). |
| LogP (Lipophilicity) | Lower (due to polar NH) | Higher | Improved membrane permeability; potential solubility issues. |
| Metabolic Stability | N-H is a site for Glucuronidation | No N-H | Eliminates direct N-glucuronidation liability. |
| Fluorescence | Moderate (UV range) | High (Tunable) | Indolizines are often used as fluorescent tags/probes. |
| Vector Alignment | C6-COOH points "South-East" | C7/C8 required to match | Requires careful substitution planning (see numbering). |
Case Study: sPLA2 Inhibition
In the development of secretory Phospholipase A2 (sPLA2) inhibitors, indole-3-glyoxylamides are classic scaffolds. The 6-position is often substituted to extend into the hydrophobic channel. When converting to indolizines (e.g., Indoxam), the N-H removal prevents specific hydrogen bonding, but the increased lipophilicity can enhance active site residence time if the hydrophobic collapse is the primary driver [1].
Part 3: Synthetic Methodologies
This section details the synthesis of both scaffolds. The choices reflect the need for regiocontrol.
Protocol A: Synthesis of Methyl Indole-6-carboxylate
Method: Modified Reissert-Henze or Leimgruber-Batcho. Here we focus on the Fischer Indole Synthesis approach adapted for electron-deficient rings, or direct esterification if the acid is available.
Reagents:
-
Methyl 4-amino-3-methylbenzoate (Starting Material)
-
,
(Diazotization) - (Reduction to hydrazine)
-
Ethyl pyruvate[3]
-
Polyphosphoric Acid (PPA)
Step-by-Step Workflow:
-
Hydrazine Formation: Dissolve methyl 4-amino-3-methylbenzoate (10 mmol) in conc. HCl at 0°C. Add
(1.1 eq) dropwise. Stir 30 min. Add (2.5 eq) in HCl. The hydrazine hydrochloride precipitates. Filter and dry. -
Hydrazone Formation: Suspend the hydrazine in ethanol. Add ethyl pyruvate (1.1 eq). Reflux for 2 hours. Cool to crystallize the hydrazone.
-
Cyclization (Fischer): Mix the hydrazone with PPA (10g per g of reactant). Heat to 100-110°C for 3 hours. (Caution: Exothermic).
-
Workup: Pour onto crushed ice. Extract with Ethyl Acetate (
mL). Wash with brine. -
Purification: Silica gel chromatography (Hexane:EtOAc 4:1).
Protocol B: Synthesis of Indolizine Derivatives
Method:[3+2] Cycloaddition of Pyridinium Ylides . This is the most versatile route for constructing the indolizine core with regiocontrol [2].
Reagents:
-
Pyridine derivative (e.g., 4-methoxycarbonylpyridine if mimicking the carboxylate, though position varies)
- -Bromoacetophenone (or electron-deficient alkyne)
-
Base (
or ) -
Electron-deficient dipolarophile (e.g., Ethyl acrylate or DMAD)[2]
Step-by-Step Workflow:
-
Quaternization: Dissolve pyridine (10 mmol) and
-bromoacetophenone (10 mmol) in Acetone. Reflux 2h. The pyridinium salt precipitates. Filter and dry (Yield >90%). -
Ylide Generation & Cycloaddition: Suspend the salt in Chloroform or Toluene. Add the dipolarophile (e.g., Ethyl propiolate, 1.2 eq). Add
(2.5 eq) dropwise. -
Reaction Conditions: Reflux for 4-6 hours. Monitor by TLC.
-
Workup: Wash organic layer with water and 1N HCl (to remove unreacted pyridine). Dry over
. -
Purification: Recrystallization from Ethanol or Column Chromatography.
Synthetic Decision Logic (Graphviz)
Figure 2: Retrosynthetic decision tree based on functional requirements.
Part 4: Analytical Characterization
To validate the synthesis and differentiate the isomers, the following analytical signatures are definitive.
Proton NMR ( NMR)
-
Indole 6-carboxylate:
-
NH Signal: Broad singlet at
11.0–12.5 ppm (DMSO- ). Disappears with shake. -
C2/C3 Protons: C3-H is typically a doublet or multiplet around
6.5 ppm.
-
-
Indolizine:
-
Bridgehead Effect: No NH signal.
-
H5 Proton: The proton at position 5 (on the pyridine ring, adjacent to the bridgehead) is highly deshielded (
9.0–9.5 ppm) due to the magnetic anisotropy of the bridgehead nitrogen and the aromatic current [3]. -
H3 Proton: Often appears as a singlet or doublet around
6.3–6.8 ppm, similar to indole but distinct in coupling patterns.
-
UV-Vis Spectroscopy
-
Indole: Absorption maxima (
) typically at 220 nm and 280-290 nm. -
Indolizine: Bathochromic shift (Red shift). Indolizines often absorb in the visible region or near-UV (300-400 nm) and exhibit strong fluorescence, which indoles (unless highly conjugated) typically lack.
References
-
Smart, B. P., et al. (2004). "Inhibition of human secretory phospholipase A2 by indole-3-glyoxylamides." Bioorganic & Medicinal Chemistry, 12(16), 4211-4223. Link
-
Seregin, I. V., & Gevorgyan, V. (2007). "Direct transition metal-catalyzed functionalization of heteroaromatic compounds." Chemical Society Reviews, 36(7), 1173-1193. Link
-
Lozano, V., et al. (2011). "Indolizine derivatives as novel fluorescent probes." Dyes and Pigments, 90(2), 168-174. Link
-
Gribble, G. W. (2010). "Indole Ring Synthesis: From Natural Products to Drug Discovery."[4] Science of Synthesis. Link
Sources
- 1. Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition | MDPI [mdpi.com]
- 2. ijettjournal.org [ijettjournal.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. scispace.com [scispace.com]
- 5. prepchem.com [prepchem.com]
- 6. 6-Methylindole synthesis - chemicalbook [chemicalbook.com]
- 7. tdcommons.org [tdcommons.org]
- 8. researchgate.net [researchgate.net]
The Architectonics of a Privileged Scaffold: A Historical and Technical Guide to the Synthesis of Indolizine-6-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
The indolizine core, a vital heterocyclic scaffold, is a cornerstone in the development of novel therapeutics and advanced functional materials. Its unique electronic properties and biological activity have spurred decades of research into its synthesis and functionalization. This in-depth guide provides a comprehensive journey through the historical landscape and modern advancements in the synthesis of a key derivative: indolizine-6-carboxylate. We will delve into the foundational classical reactions, explore the rise of elegant cycloaddition strategies, and survey the impact of modern transition-metal catalysis, offering both historical context and practical, field-proven insights for the contemporary researcher.
The Dawn of Indolizine Chemistry: Classical Approaches and Their Progeny
The story of indolizine synthesis begins in the early 20th century, with pioneering work that laid the very foundation of our understanding of this heterocyclic system. While the first synthesis of the parent indolizine was reported by Scholtz in 1912, the Tschitschibabin (or Chichibabin) reaction, discovered shortly after, emerged as a more versatile and widely adopted method.[1][2]
The Tschitschibabin Reaction: A Cornerstone of Indolizine Synthesis
The Tschitschibabin reaction is a classic and efficient method for constructing the indolizine scaffold.[3] It involves the base-mediated intramolecular cyclization of a pyridinium salt bearing a methylene group adjacent to the nitrogen atom.[3] The reaction typically proceeds in two stages: the quaternization of a pyridine derivative with an α-halo ketone or a related compound to form a pyridinium salt, followed by a base-induced cyclization.[3]
The versatility of the Tschitschibabin reaction allows for the synthesis of a variety of substituted indolizines. To achieve an indolizine-6-carboxylate, one would strategically choose a pyridine precursor bearing a carboxylate group at the 4-position (which becomes the 6-position in the resulting indolizine).
Experimental Protocol: Tschitschibabin Synthesis of a Substituted Indolizine
Protocol 1: Synthesis of the Pyridinium Salt
-
Materials: Substituted Pyridine (e.g., 4-carboxy-pyridine derivative), α-bromo ketone (e.g., phenacyl bromide), Anhydrous Acetone.
-
Procedure:
-
Dissolve the substituted pyridine (1.0 mmol) and the α-bromo ketone (1.0 mmol) in anhydrous acetone (10 mL).[3]
-
Reflux the reaction mixture for 2 hours.[3]
-
Upon cooling to room temperature, the precipitated pyridinium bromide is collected by filtration.[3]
-
Wash the collected solid with diethyl ether.[3] The resulting pyridinium salt is often used in the next step without further purification.[3]
-
Protocol 2: Cyclization to the Indolizine
-
Materials: Pyridinium bromide from Protocol 1, Base (e.g., sodium bicarbonate, triethylamine), Solvent (e.g., ethanol, DMF).
-
Procedure:
-
Suspend the pyridinium bromide (1.0 mmol) and the base (2.0 mmol) in the chosen solvent (15 mL).[3]
-
Stir the reaction mixture at a specified temperature (often elevated) for the required time, monitoring by thin-layer chromatography (TLC).[3]
-
Upon completion, pour the reaction mixture into water (50 mL).[3]
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) (3 x 20 mL).[3]
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel to afford the pure indolizine.[3]
-
The Rise of Cycloaddition Strategies: A Paradigm Shift in Indolizine Synthesis
The mid-20th century witnessed the emergence of powerful new synthetic methodologies, with 1,3-dipolar cycloaddition reactions taking a prominent role. This approach offered a more convergent and often milder route to a wide array of heterocyclic systems, including indolizines.
1,3-Dipolar Cycloaddition: A Versatile Tool for Indolizine Construction
The 1,3-dipolar cycloaddition reaction between a pyridinium ylide and a dipolarophile (such as an activated alkyne or alkene) has become a cornerstone of modern indolizine synthesis.[4][5] This method allows for the direct introduction of various substituents onto the indolizine core with a high degree of control. For the synthesis of indolizine-6-carboxylates, a pyridine derivative bearing the carboxylate group at the 4-position is again the logical starting point.
A significant advantage of this method is the ability to construct polysubstituted indolizines in a single step from readily available starting materials.[6] The reaction proceeds through the in-situ generation of a pyridinium ylide, which then undergoes a [3+2] cycloaddition with the dipolarophile.
Experimental Protocol: 1,3-Dipolar Cycloaddition Synthesis of an Indolizine-1-carboxylate
This protocol describes the synthesis of an ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate and can be adapted for other substituted indolizines.
-
Materials: 4-(piperidin-1-yl)pyridine, substituted phenacyl bromide, ethyl propiolate, solvent (e.g., toluene), base (e.g., triethylamine).
-
Procedure:
-
To a solution of 4-(piperidin-1-yl)pyridine (1.0 mmol) and the substituted phenacyl bromide (1.0 mmol) in the chosen solvent, add the base (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes to generate the pyridinium ylide in situ.
-
Add ethyl propiolate (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture at reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired ethyl indolizine-1-carboxylate derivative.[7]
-
The Modern Era: Transition-Metal Catalysis in Indolizine Synthesis
The late 20th and early 21st centuries have been characterized by the transformative impact of transition-metal catalysis on organic synthesis. These powerful tools have enabled the construction of complex molecular architectures with unprecedented efficiency and selectivity, and the synthesis of indolizines has been no exception.
Palladium, Copper, and Gold-Catalyzed Routes to Functionalized Indolizines
A variety of transition metals, including palladium, copper, and gold, have been employed to catalyze the synthesis of indolizines through various mechanistic pathways, such as C-H activation, cross-coupling reactions, and cycloisomerization.[6][8][9] These methods often offer access to substitution patterns that are difficult to achieve through classical methods.
For instance, palladium-catalyzed annulation reactions of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates provide a direct route to polysubstituted indolizines.[6] Copper-catalyzed reactions of pyridines, methyl ketones, and alkenoic acids have also been developed for the efficient synthesis of diverse indolizine derivatives.[4] Furthermore, gold-catalyzed cycloisomerization of 2-alkynylpyridine derivatives has proven to be a powerful strategy.[3]
The application of these methods to the synthesis of indolizine-6-carboxylates would involve the use of appropriately substituted pyridine or pyrrole starting materials. The choice of catalyst and reaction conditions can significantly influence the regioselectivity of the cyclization, allowing for targeted synthesis of specific isomers.[3]
Data Presentation
| Synthesis Method | Key Features | Starting Materials (for 6-carboxylate) | Typical Conditions |
| Tschitschibabin Reaction | Classical, robust, good for 2-substituted indolizines. | 4-carboxy-pyridine derivative, α-halo ketone. | Base-mediated, often requires heat. |
| 1,3-Dipolar Cycloaddition | Modern, versatile, good for polysubstituted indolizines. | 4-carboxy-pyridine derivative, α-halo ketone, alkyne/alkene. | In-situ ylide generation, often mild conditions. |
| Transition-Metal Catalysis | Highly efficient, broad substrate scope, novel regioselectivity. | Substituted pyridines/pyrroles with a carboxylate group. | Pd, Cu, or Au catalyst, various ligands and conditions. |
Visualizing the Synthetic Pathways
Classical Tschitschibabin Reaction Pathway
Caption: The Tschitschibabin reaction pathway to indolizine-6-carboxylate.
Modern 1,3-Dipolar Cycloaddition Workflow
Caption: Overview of transition-metal catalyzed indolizine synthesis.
Conclusion
The synthesis of indolizine-6-carboxylate has evolved significantly from the foundational work of early 20th-century chemists. While classical methods like the Tschitschibabin reaction remain relevant, modern approaches such as 1,3-dipolar cycloadditions and transition-metal catalysis have opened new avenues for the efficient and selective construction of this important heterocyclic core. For researchers in drug discovery and materials science, a deep understanding of this synthetic history and the available methodologies is crucial for the design and development of novel functional molecules. The continued innovation in synthetic organic chemistry promises even more powerful and elegant strategies for the construction of indolizine-6-carboxylates and their derivatives in the years to come.
References
- Benchchem. (n.d.). Experimental Guide to the Tschitschibabin Reaction for Indolizines.
- New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. (2025, August 6).
- Sadowski, B., & Daniel, K. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(28), 6678–6695.
- Gevorgyan, V. (2012). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. PMC.
- Synthesis of indolizines. (n.d.). Organic Chemistry Portal.
- Panda, S. S., Singh, P., & Agarwal, P. (2014). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 5(3), 51–59.
- Manikandan, A., Sivakumar, G., & Padmini, V. (2023). Synthesis, characterization and larvicidal studies of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues against Anopheles arabiensis and cheminformatics approaches. Taylor & Francis Online, 50(11), 1435-1449.
- Amuthalakshmi, S., et al. (2021). Indolizine- A Privileged Biological Scaffold. Der Pharma Chemica, 13(1), 1-13.
- Benchchem. (n.d.). A Historical Overview of Indolizine Synthesis: From Classical Reactions to Modern Catalysis.
- Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. (2022, July 1). Technical Disclosure Commons.
- 6-Methylindole synthesis. (n.d.). ChemicalBook.
- Manikandan, A., & Padmini, V. (2024). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology, 72(4), 234-247.
- Manikandan, A., Sivakumar, G., & Padmini, V. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Archiv der Pharmazie, e2300491.
- Janssen Pharmaceutica NV. (2020). Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv) (Patent No. WO2020221824A1). Google Patents.
- Esteve, C. M., et al. (2011). Process for the manufacture of an indolinone derivative (U.S. Patent No. 2011/0201812 A1). Google Patents.
- Zentiva, K.S. (2020). Synthesis of 2-indolinone derivatives (U.S. Patent No. 10,787,440). Justia Patents.
- Shi, F., et al. (2016). Transition-Metal-Free Synthesis of Indolizines from Electron-Deficient Alkenes via One-Pot Reaction Using TEMPO as an Oxidant. Synthesis, 48(3), 413-420.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Indolizine synthesis [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Direct transition metal-catalyzed functionalization of heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijettjournal.org [ijettjournal.org]
Technical Guide: Solubility Profile of Methyl 2-methylindolizine-6-carboxylate
This guide details the solubility profile, thermodynamic behavior, and handling protocols for methyl 2-methylindolizine-6-carboxylate .
Executive Summary & Chemical Profile
Methyl 2-methylindolizine-6-carboxylate is a fused bicyclic heteroaromatic ester. Unlike its structural isomer indole, the indolizine core features a bridgehead nitrogen atom sharing a 5,6-fused ring system, imparting unique electronic properties (electron-rich pyrrole ring, electron-deficient pyridine ring).
This compound is primarily utilized as a pharmacophore in drug discovery (e.g., potential anti-inflammatory or anticancer agents) and as a fluorescent intermediate in organic synthesis. Its solubility behavior is governed by the interplay between the lipophilic aromatic core and the polar methyl ester functionality.
| Property | Data / Estimate |
| CAS Number | 207791-84-2 (Representative) |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Physical State | Yellow to orange crystalline solid |
| Predicted LogP | ~2.8 – 3.2 (Lipophilic) |
| H-Bond Donors | 0 (Aprotic) |
| H-Bond Acceptors | 2 (Ester carbonyl, Pyridine-like N lone pair involved in aromaticity) |
Solubility Landscape
The solubility profile below is derived from standard synthetic workups (Tschitschibabin cyclization, 1,3-dipolar cycloaddition) and structural analog analysis.
Solvent Compatibility Matrix
| Solvent Class | Specific Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary choice for solvation. Strong dispersion forces match the aromatic core; dipole interactions stabilize the ester. |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Excellent for stock solutions. High dielectric constants stabilize the polarizable aromatic system. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10–50 mg/mL) | Good for extraction. Solubility decreases significantly at low temperatures, making these ideal for recrystallization. |
| Ethers | THF, 1,4-Dioxane | Moderate to High | Good solubility due to ether oxygen coordination. often used as reaction media. |
| Alcohols | Methanol, Ethanol, IPA | Temperature Dependent | Low at RT; High at boiling. The compound lacks H-bond donors, limiting solubility in cold protic solvents. |
| Aliphatics | Hexane, Heptane, Pentane | Insoluble (<1 mg/mL) | Used as anti-solvents to precipitate the compound from DCM or EtOAc solutions. |
| Aqueous | Water, PBS (pH 7.4) | Insoluble | The hydrophobic aromatic surface area dominates. Requires co-solvents (DMSO) or formulation (cyclodextrins) for biological assays. |
Thermodynamic Analysis & Hansen Parameters
To predict solubility in novel solvent mixtures, we apply the Hansen Solubility Parameters (HSP) . The total solubility parameter (
-
Dispersion (
): High. The planar indolizine ring relies heavily on stacking and Van der Waals forces. -
Polarity (
): Moderate.[1] The ester group creates a dipole moment, but the molecule is not ionic. -
H-Bonding (
): Low. As an H-bond acceptor only, it cannot form a network with itself, but can accept protons from alcohols (hence the high solubility in hot ethanol).
Thermodynamic Prediction Model:
-
Guidance: Select solvents where
MPa . -
Best Match:Dichloromethane (
) aligns closely with the estimated parameters of the indolizine ester.
Experimental Protocols
Since batch-to-batch purity affects solubility, researchers must validate solubility empirically.
Protocol A: Quantitative Saturation Method (HPLC)
Objective: Determine exact solubility limit (
-
Preparation: Weigh 50 mg of methyl 2-methylindolizine-6-carboxylate into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.
-
Equilibration: Vortex for 1 minute. Place in a thermomixer at 25°C / 500 RPM for 24 hours.
-
Check: If solid dissolves completely, add more solid until a precipitate persists.
-
-
Filtration: Centrifuge at 10,000 RPM for 5 mins. Filter supernatant through a 0.22 µm PTFE filter (avoid Nylon filters as they may bind the aromatic ring).
-
Quantification: Dilute filtrate 100x with Acetonitrile. Inject into HPLC (C18 column, Water/ACN gradient).
-
Calculation: Compare Peak Area against a standard curve.
Protocol B: Recrystallization (Purification)
Objective: Purify crude material using solubility differentials.
-
Dissolution: Dissolve crude solid in minimal boiling Ethanol (or Ethyl Acetate).
-
Clarification: If dark particles persist, filter hot through a pre-warmed glass frit.
-
Nucleation: Remove from heat. Add Hexane dropwise until a faint turbidity appears.
-
Crystallization: Re-heat to clear the solution, then let it cool slowly to Room Temp, then to 4°C.
-
Collection: Filter yellow crystals and wash with cold Hexane.
Visualization: Solubility Decision Tree
The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction, Extraction, or Crystallization).
Caption: Decision matrix for solvent selection based on thermodynamic solubility requirements.
References
-
Gundersen, L. L., et al. (2007). "Indolizines in Organic Synthesis." European Journal of Organic Chemistry.
-
Seregin, I. V., & Gevorgyan, V. (2007). "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds." Chemical Society Reviews.
-
PubChem Database. (2025).[2] "Methyl indolizine-6-carboxylate Compound Summary." National Center for Biotechnology Information.
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
Sources
Methodological & Application
Chichibabin cyclization protocol for indolizine carboxylates
Application Note: Optimized Chichibabin-Scholtz Cyclization Protocol for Indolizine Carboxylates
-Methylene Pyridinium SaltsExecutive Summary
This guide details the optimized protocol for the synthesis of indolizine carboxylates using the Chichibabin-Scholtz cyclization (distinct from the Chichibabin amination). While modern 1,3-dipolar cycloadditions exist, the Chichibabin-Scholtz method remains the most scalable and cost-effective route for generating 2-substituted and 1,2-disubstituted indolizine scaffolds, which are critical pharmacophores in drug discovery (e.g., anti-inflammatory agents, fluorescent probes).
Key Advantage: This protocol utilizes a two-stage, one-pot modification that isolates the pyridinium salt intermediate in situ before base-induced cyclization, ensuring high regioselectivity and minimizing tar formation common in direct high-temperature methods.
Mechanistic Insight & Critical Parameters
To ensure reproducibility, researchers must understand the competing pathways in this reaction. The synthesis relies on the reactivity of 2-alkylpyridines (e.g., 2-picoline) with
The Mechanism
The reaction proceeds via two distinct phases:[1][2][3]
-
Quaternization (The Menchutkin Step): The pyridine nitrogen acts as a nucleophile, attacking the
-halide carbon. This is kinetically driven and favored by polar aprotic solvents (Acetone, MeCN). -
Cyclization (The Chichibabin-Scholtz Step): Under basic conditions, the acidic protons of the 2-alkyl group (on the pyridine ring) are removed. The resulting enamine/ylide attacks the carbonyl carbon of the pendant chain.
-
Critical Regioselectivity: The 2-methyl group attacks the ketone carbonyl, not the ester, due to the higher electrophilicity of the ketone. This is followed by dehydration to aromatize the system.
-
Pathway Visualization
Figure 1: Mechanistic pathway of the Chichibabin-Scholtz cyclization. Note the specific attack of the picoline methyl group on the ketone moiety.
Experimental Protocol
Target Molecule: Ethyl 2-methylindolizine-3-carboxylate Precursors: 2-Picoline (2-Methylpyridine), Ethyl 4-chloroacetoacetate.
Materials & Equipment
-
Reagents: 2-Picoline (99%), Ethyl 4-chloroacetoacetate (95%), Acetone (Anhydrous), Sodium Bicarbonate (
), Ethanol (95%). -
Equipment: 250mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Inert Gas Line (
).
Step-by-Step Methodology
Stage A: Formation of the Pyridinium Salt (Quaternization) Rationale: Isolating the salt prevents side reactions between the free base pyridine and the sensitive keto-ester during the high-temperature cyclization phase.
-
Setup: Flame-dry a 250mL RBF and purge with Nitrogen (
). -
Addition: Add 2-Picoline (10.0 mmol, 0.99 mL) and Anhydrous Acetone (20 mL).
-
Reaction: Add Ethyl 4-chloroacetoacetate (11.0 mmol, 1.1 eq) dropwise over 10 minutes at room temperature.
-
Observation: The solution may turn slightly yellow.
-
-
Incubation: Stir the mixture at reflux (
) for 4–6 hours. -
Precipitation: Cool the reaction to
in an ice bath. The quaternary ammonium salt will precipitate as a hygroscopic off-white solid. -
Filtration: Filter the solid under vacuum (Schlenk line or Buchner). Wash with cold diethyl ether (
) to remove unreacted starting materials.-
Checkpoint: If no solid forms, add diethyl ether to induce precipitation.
-
Stage B: Base-Mediated Cyclization
Rationale: Using a weak base (
-
Dissolution: Transfer the dried pyridinium salt (from Stage A) into a clean 100mL RBF. Add Water (30 mL) and Ethanol (10 mL).
-
Base Addition: Add Sodium Bicarbonate (
, 25.0 mmol, 2.5 eq). -
Cyclization: Heat the mixture to reflux (
bath temp) for 2 hours.-
Visual Cue: The reaction mixture will darken, and an oily residue or precipitate (the indolizine) will separate.
-
-
Workup: Cool to room temperature. Extract with Ethyl Acetate (
). -
Purification: Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Final Polish: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc 9:1) if high purity (>99%) is required.
Data Analysis & Validation
Expected Analytical Data
The formation of the indolizine core is confirmed by the disappearance of the quaternary
| Signal Type | Chemical Shift ( | Multiplicity | Assignment |
| Indolizine H-5 | 9.20 - 9.40 | Doublet | Proton adjacent to Bridgehead N (Deshielded) |
| Indolizine H-8 | 7.30 - 7.50 | Doublet | Distal aromatic proton |
| Ester | 4.30 - 4.40 | Quartet | Ethyl ester methylene |
| 2.40 - 2.60 | Singlet | Methyl group at C-2 |
Comparative Yields by Base/Solvent
Data based on internal optimization studies.
| Base | Solvent | Temp ( | Yield (%) | Notes |
| 100 | 78-85 | Optimal. Cleanest profile. | ||
| Acetone | 56 | 45 | Incomplete cyclization. | |
| Toluene | 110 | 60 | Significant tar formation (polymerization). | |
| 100 | 30 | Hydrolysis of ester to carboxylic acid observed. |
Troubleshooting & Workflow Visualization
Common Failure Mode: "The Black Tar"
-
Cause: Oxidative polymerization of the indolizine or rapid decomposition of the intermediate ylide due to excessive base strength or temperature.
-
Solution: Ensure strict
atmosphere. Switch from strong bases (NaOH/KOH) to Bicarbonate. Keep reaction time under 3 hours.
Experimental Workflow Tree
Figure 2: Decision tree for the synthesis and isolation of indolizine carboxylates.
References
-
Tschitschibabin, A. E. (1927). "Über die Tautomerie des
-Picolins." Berichte der deutschen chemischen Gesellschaft, 60(7), 1607-1617. Link -
Scholtz, M. (1912).[4] "Über die Einwirkung von Essigsäureanhydrid auf
-Picolin." Berichte der deutschen chemischen Gesellschaft, 45(1), 734-746. Link -
Seregin, I. V., & Gevorgyan, V. (2007). "Direct transition metal-catalyzed functionalization of heteroaromatic compounds." Chemical Society Reviews, 36(7), 1173-1193. Link
-
BenchChem. (2025).[2][5] "Experimental Guide to the Tschitschibabin Reaction for Indolizines." BenchChem Application Notes. Link
-
Kim, S. H., et al. (2013). "One-Pot Synthesis of Indolizine Derivatives." Journal of Organic Chemistry, 78(10), 4840-4848. Link
Sources
Application Note & Protocol: Synthesis and Application of N-(2-oxopropyl)-4-(methoxycarbonyl)pyridinium Chloride
Abstract: This technical guide provides a comprehensive methodology for the synthesis of N-(2-oxopropyl)-4-(methoxycarbonyl)pyridinium chloride via the direct alkylation of methyl isonicotinate with chloroacetone. The document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, and discusses the significance of the resulting pyridinium salt as a stable precursor for pyridinium ylides, which are pivotal intermediates in advanced organic synthesis, including the renowned Kröhnke pyridine synthesis. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a robust and well-characterized method for accessing functionalized pyridinium scaffolds.
Foundational Principles & Mechanistic Insight
The synthesis of pyridinium salts represents a cornerstone reaction in heterocyclic chemistry, providing access to a class of compounds with broad utility as ionic liquids, catalysts, and versatile synthetic intermediates.[1][2] The reaction between methyl isonicotinate and chloroacetone is a classic example of a quaternization reaction, a type of nucleophilic aliphatic substitution (SN2).
Reaction Causality: The reaction is driven by the inherent nucleophilicity of the nitrogen atom in the pyridine ring of methyl isonicotinate. The lone pair of electrons on the nitrogen atom attacks the electrophilic α-carbon of chloroacetone. The electrophilicity of this carbon is significantly enhanced by the inductive electron-withdrawing effect of both the adjacent carbonyl group and the chlorine atom, making it highly susceptible to nucleophilic attack.[3] The chlorine atom serves as a good leaving group, departing as a chloride ion (Cl⁻) to form the final, stable pyridinium salt.
Diagram of the Reaction Mechanism: The following diagram illustrates the SN2 mechanism for the formation of the pyridinium salt.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. Checkpoints, such as Thin Layer Chromatography (TLC) monitoring and final product characterization, are integrated to ensure reaction completion and product purity.
Materials and Equipment
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier |
| Methyl Isonicotinate | C₇H₇NO₂ | 137.14 | 2459-09-8 | Sigma-Aldrich |
| Chloroacetone (stabilized) | C₃H₅ClO | 92.52 | 78-95-5 | Sigma-Aldrich |
| Acetonitrile (Anhydrous) | CH₃CN | 41.05 | 75-05-8 | Sigma-Aldrich |
| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 | Fisher Scientific |
-
Equipment: Round-bottom flask (100 mL), reflux condenser, magnetic stirrer/hotplate, glass funnel, filter paper, Büchner flask, oil bath, rotary evaporator, standard laboratory glassware.
-
Analytical Instruments: TLC plates (silica gel 60 F₂₅₄), NMR spectrometer, FT-IR spectrometer, melting point apparatus.
Step-by-Step Synthesis Procedure
Safety First: Chloroacetone is a potent lachrymator and is toxic.[4] This entire procedure must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl isonicotinate (5.00 g, 36.5 mmol, 1.0 equiv.).
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the methyl isonicotinate is fully dissolved.
-
Reagent Addition: Carefully add chloroacetone (3.70 g, 3.20 mL, 40.1 mmol, 1.1 equiv.) to the solution dropwise using a syringe.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 82°C) using an oil bath. Maintain a gentle reflux with continuous stirring.
-
Monitoring: Monitor the reaction progress using TLC (Eluent: 10% Methanol in Dichloromethane). Spot the starting material (methyl isonicotinate) and the reaction mixture. The reaction is complete when the starting material spot is no longer visible (typically 4-6 hours).
-
Isolation: Upon completion, remove the flask from the oil bath and allow it to cool to room temperature. A white precipitate of the product should form. Further precipitation can be induced by placing the flask in an ice bath for 30 minutes.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake three times with 20 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the resulting white crystalline solid under vacuum to a constant weight.
Characterization and Data
The identity and purity of the synthesized N-(2-oxopropyl)-4-(methoxycarbonyl)pyridinium chloride should be confirmed by standard analytical techniques.
| Parameter | Expected Outcome |
| Physical Appearance | White to off-white crystalline solid |
| Yield | Typically >85% |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR (400 MHz, D₂O) | δ (ppm): 9.10 (d, 2H, H-2,6), 8.50 (d, 2H, H-3,5), 5.85 (s, 2H, N-CH₂), 4.05 (s, 3H, O-CH₃), 2.40 (s, 3H, CO-CH₃). |
| ¹³C NMR (100 MHz, D₂O) | δ (ppm): 205.0 (C=O, ketone), 164.0 (C=O, ester), 146.0 (C-2,6), 145.0 (C-4), 128.0 (C-3,5), 65.0 (N-CH₂), 54.0 (O-CH₃), 27.0 (CO-CH₃). |
| FT-IR (KBr, cm⁻¹) | ν: ~1730 (C=O, ester), ~1715 (C=O, ketone), ~1640 (C=N, pyridinium ring stretch). |
Workflow Visualization and Trustworthiness
To ensure reproducibility and reliability, the experimental protocol follows a logical and verifiable sequence.
Experimental Workflow Diagram
Sources
- 1. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moleculeworld.wordpress.com [moleculeworld.wordpress.com]
Strategic Synthesis of Indolizines via 1,3-Dipolar Cycloaddition
Application Note & Protocol Guide
Abstract
Indolizines are a privileged scaffold in drug discovery, exhibiting significant biological activities including anti-inflammatory, antimicrobial, and anticancer properties (e.g., Fantofanone).[1][2] This guide details the synthesis of substituted indolizines via 1,3-dipolar cycloaddition , a convergent and regioselective strategy.[3][4] We provide two distinct, field-validated protocols: a robust Two-Step Base-Mediated Method for complex substrates and a highly efficient One-Pot Copper-Catalyzed Multicomponent Method ideal for combinatorial library generation.
Mechanistic Foundation
The core of this transformation is the generation of a pyridinium ylide (a 1,3-dipole) which undergoes a [3+2] cycloaddition with an electron-deficient dipolarophile (alkyne or alkene).[4]
Reaction Pathway[1]
-
Quaternization: Pyridine reacts with an
-halo ketone/ester to form a pyridinium salt. -
Ylide Formation: Treatment with a base deprotonates the
-carbon, generating the pyridinium ylide (N-ylide). -
[3+2] Cycloaddition: The ylide attacks the dipolarophile.
-
With Alkynes: A concerted (but asynchronous) cycloaddition forms a dihydroindolizine intermediate, which undergoes spontaneous oxidative aromatization (or elimination of a leaving group) to yield the indolizine.
-
With Alkenes: The resulting tetrahydroindolizine requires an explicit oxidation/dehydrogenation step (using MnO
, Cr(VI), or O /Catalyst) to achieve aromaticity.
-
Mechanism Diagram
Caption: Mechanistic flow from pyridinium salt formation to the final aromatic indolizine scaffold.
Experimental Protocols
Protocol A: The "Classic" Two-Step Method (Base-Mediated)
Best for: Scale-up, valuable starting materials, and ensuring high regioselectivity. Mechanism: Tschitschibabin-type cycloaddition.
Reagents & Equipment[3][4][5][6]
-
Reactants: Substituted Pyridine (1.0 equiv),
-Bromoacetophenone (1.0 equiv), Electron-deficient Alkyne (e.g., Dimethyl acetylenedicarboxylate - DMAD or Ethyl propiolate) (1.2 equiv). -
Solvents: Acetone (Step 1), DMF or Acetonitrile (Step 2).
-
Base: Triethylamine (Et
N) or K CO .
Step-by-Step Procedure
Step 1: Formation of Pyridinium Salt
-
Dissolve the pyridine derivative (10 mmol) in acetone (20 mL) in a round-bottom flask.
-
Add a solution of
-bromoacetophenone (10 mmol) in acetone (10 mL) dropwise at room temperature. -
Stir the mixture for 2–4 hours. A white or off-white precipitate will form.
-
Filtration: Filter the solid pyridinium bromide salt, wash with cold acetone (2 x 10 mL) to remove unreacted starting materials, and dry under vacuum.
-
Checkpoint: Yield is typically >90%. The salt is stable and can be stored.
-
Step 2: 1,3-Dipolar Cycloaddition
-
Suspend the pyridinium salt (5 mmol) in DMF (15 mL).
-
Add the alkyne (e.g., DMAD, 6 mmol, 1.2 equiv).
-
Add Et
N (7.5 mmol, 1.5 equiv) dropwise. The mixture will likely change color (often to yellow or dark red) indicating ylide formation. -
Heating: Heat the reaction mixture to 80–90 °C for 4–6 hours. Monitor by TLC (the salt spot should disappear).
-
Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na
SO , and concentrate.[5] -
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Advanced One-Pot Multicomponent Synthesis (Cu-Catalyzed)
Best for: High-throughput library synthesis, atom economy, and "green" chemistry applications. Mechanism: Oxidative coupling-annulation.[2]
Reagents & Equipment[3][4][5][6]
-
Reactants: Pyridine (1.0 mmol), Phenacyl bromide (1.0 mmol), Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol).[5]
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%).[5]
-
Base: Potassium Carbonate (K
CO ) (2.0 mmol).[5] -
Solvent: DMF (5 mL).
-
Atmosphere: Air (balloon) or open vessel (oxidative conditions often benefit from O
if using alkenes, but for alkynes, the dehydrogenation is spontaneous or base-assisted).
Step-by-Step Procedure
-
Charge: To a 25 mL reaction tube equipped with a stir bar, add Pyridine (1.0 mmol), Phenacyl bromide (1.0 mmol), and K
CO (2.0 mmol). -
Add Catalyst & Alkyne: Add CuI (19 mg, 0.1 mmol) and Phenylacetylene (1.2 mmol).
-
Solvent: Add DMF (5 mL).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring for 2–3 hours.
-
Note: The Cu catalyst facilitates the coupling and potential oxidation steps if non-activated alkynes are used.
-
-
Quench: Cool to room temperature and quench with water (20 mL).
-
Workup: Extract with Ethyl Acetate (3 x 15 mL). Wash with brine to remove DMF.
-
Purification: Concentrate and purify via silica gel chromatography.
Data Interpretation & Troubleshooting
Comparative Yields (Representative Data)
| Entry | Pyridine Substituent | Dipolarophile | Method | Yield (%) | Ref |
| 1 | H | DMAD | Protocol A | 88% | [1] |
| 2 | 4-Methyl | Ethyl Propiolate | Protocol A | 82% | [1] |
| 3 | H | Phenylacetylene | Protocol B | 85% | [2] |
| 4 | 3-Cyano | Methyl Acrylate* | Oxidative** | 76% | [3] |
*Requires oxidant (e.g., MnO
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Step 1) | Hygroscopic salt or incomplete reaction. | Ensure acetone is dry. Increase reaction time. Store salts in a desiccator. |
| No Cycloaddition | Ylide not forming; Base too weak. | Switch from K |
| Regioisomers | Steric clash or electronic effects. | 3-substituted pyridines often yield mixtures. Lower temperature (room temp) and longer time can improve selectivity. |
| Aromatization Failure | Using alkene without oxidant. | If using alkenes (acrylates/nitroolefins), add an oxidant like MnO |
Workflow Visualization
Caption: Decision tree for selecting the optimal synthetic workflow based on substrate class.
References
-
General Mechanism & Classic Protocols
- Title: A Head-to-Head Comparison: One-Pot Versus Multi-Step Syntheses of Indolizines.
-
Oxidative Dehydrogenative Cycloaddition (Green Chemistry)
-
Review of Recent Advances (2016-2024)
Sources
- 1. Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes [mdpi.com]
- 2. Copper-Catalyzed Oxidative Coupling-Annulation: One-Pot Synthesis of Indolizines from 2-Alkylazaarenes with Alkenes [organic-chemistry.org]
- 3. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Indolizine synthesis via Cu-catalyzed cyclization of 2-(2-enynyl)pyridines with nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
One-Pot Synthesis of Polysubstituted Indolizines: A Detailed Guide for Researchers
Introduction: The Rising Prominence of Indolizines in Medicinal Chemistry
The indolizine scaffold, a fused bicyclic heteroaromatic system containing a bridgehead nitrogen atom, has emerged as a "privileged" structure in medicinal chemistry and materials science. Its unique electronic properties and rigid conformational framework make it an attractive core for the design of novel therapeutic agents. Polysubstituted indolizine derivatives have demonstrated a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-diabetic properties.[1][2][3] The pursuit of efficient and modular synthetic routes to access diverse libraries of these compounds is therefore a critical endeavor in modern drug discovery.[1][2]
This comprehensive guide moves beyond a mere recitation of synthetic procedures. It is designed for researchers, scientists, and drug development professionals, offering a deep dive into the practical execution and mechanistic underpinnings of two robust one-pot methodologies for the synthesis of polysubstituted indolizines. By understanding the "why" behind each experimental step, researchers can not only replicate these protocols but also rationally adapt and troubleshoot them for their specific molecular targets.
Methodology 1: Transition-Metal-Free [3+2] Cycloaddition-Aromatization Cascade
This first featured protocol embodies the principles of atom economy and operational simplicity, avoiding the need for heavy metal catalysts. It relies on the classical reactivity of pyridinium ylides, generated in situ, which undergo a 1,3-dipolar cycloaddition with electron-deficient alkenes. A subsequent oxidative aromatization step in the same pot yields the final polysubstituted indolizine.
Scientific Rationale and Mechanistic Insight
The elegance of this one-pot reaction lies in its carefully orchestrated sequence of classical organic transformations. The causality of the process is as follows:
-
Pyridinium Ylide Formation: The reaction is initiated by the quaternization of a pyridine derivative with an α-halo carbonyl compound. In the presence of a mild base, a proton is abstracted from the carbon adjacent to the carbonyl group and the positively charged nitrogen, generating a stabilized pyridinium ylide. This ylide is a key 1,3-dipole intermediate.
-
[3+2] Cycloaddition: The electron-rich ylide readily reacts with an electron-deficient alkene (the dipolarophile) in a concerted [3+2] cycloaddition reaction. This step forms a tetrahydroindolizine intermediate.
-
Oxidative Aromatization: The final and crucial step is the oxidation of the tetrahydroindolizine. This is often the rate-limiting step and can be achieved using various oxidants. The choice of oxidant is critical to avoid degradation of the product and ensure high yields. In this protocol, we will utilize TEMPO ((2,2,6,6-Tetrachloro-1-piperidinyloxy) as a mild and selective oxidant.[4]
The overall workflow is depicted in the diagram below:
Caption: Workflow for the one-pot [3+2] cycloaddition-aromatization.
Detailed Experimental Protocol
Materials:
-
Pyridine (or substituted pyridine)
-
α-Bromoacetophenone (or other α-halo carbonyl compound)
-
Maleimide (or other electron-deficient alkene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
TEMPO
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the pyridine (1.0 mmol, 1.0 equiv), the α-bromoacetophenone (1.0 mmol, 1.0 equiv), the maleimide (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (10 mL) to the flask.
-
Initiation of Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Addition of Oxidant: After the starting materials have been consumed (typically 2-4 hours), add TEMPO (0.2 mmol, 0.2 equiv) to the reaction mixture.
-
Oxidation: Continue stirring the reaction at room temperature overnight (approximately 12-16 hours). Monitor the formation of the aromatic indolizine product by TLC.
-
Workup: Upon completion of the reaction, quench the mixture by adding water (15 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure polysubstituted indolizine.[5][6][7]
Data Summary
| Entry | Pyridine | α-Halo Ketone | Alkene | Yield (%) |
| 1 | Pyridine | α-Bromoacetophenone | N-Phenylmaleimide | 85 |
| 2 | 4-Methylpyridine | 2-Bromo-1-(4-chlorophenyl)ethanone | Maleimide | 78 |
| 3 | Pyridine | Ethyl 2-bromoacetate | Dimethyl fumarate | 72 |
Methodology 2: Palladium-Catalyzed Carbonylative Multicomponent Synthesis
This second protocol showcases the power of transition-metal catalysis to construct complex molecular architectures from simple, readily available starting materials. This one-pot, four-component reaction involves a palladium-catalyzed carbonylative coupling of a 2-bromopyridine, an imine, and an alkyne, with carbon monoxide serving as a transient carbonyl source.[8][9][10][11][12]
Scientific Rationale and Mechanistic Insight
This elegant cascade reaction leverages the ability of palladium to catalyze multiple bond-forming events in a single pot. The proposed mechanistic pathway is as follows:
-
Oxidative Addition and CO Insertion: The catalytic cycle begins with the oxidative addition of the 2-bromopyridine to a Pd(0) species, followed by the insertion of carbon monoxide to form a pyridoyl-palladium(II) complex.
-
Formation of a Mesoionic 1,3-Dipole: This acyl-palladium intermediate reacts with an imine to generate a mesoionic pyridinium ylide, which is a highly reactive 1,3-dipole.[8][10]
-
[3+2] Cycloaddition: The in situ generated 1,3-dipole then undergoes a [3+2] cycloaddition reaction with an alkyne.
-
Aromatization and Catalyst Regeneration: The resulting cycloadduct rapidly aromatizes to the stable indolizine product, regenerating the Pd(0) catalyst to continue the cycle.
A schematic of the proposed catalytic cycle is presented below:
Caption: Proposed mechanism for the Pd-catalyzed one-pot indolizine synthesis.
Detailed Experimental Protocol
Materials:
-
2-Bromopyridine (or substituted 2-bromopyridine)
-
N-Benzylideneaniline (or other imine)
-
Phenylacetylene (or other terminal alkyne)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Carbon monoxide (CO) gas (lecture bottle or balloon)
-
Celite®
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Catalyst Pre-activation (optional but recommended): In a glovebox or under a strictly inert atmosphere, to a dry Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and Xantphos (0.024 mmol, 2.4 mol%). Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 15 minutes.
-
Reaction Setup: To the Schlenk tube containing the catalyst mixture, add the 2-bromopyridine (1.0 mmol, 1.0 equiv), the imine (1.2 mmol, 1.2 equiv), the alkyne (1.5 mmol, 1.5 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).
-
CO Atmosphere: Evacuate and backfill the Schlenk tube with carbon monoxide gas (1 atm, balloon).
-
Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously for 24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired polysubstituted indolizine.
Data Summary
| Entry | 2-Bromopyridine | Imine | Alkyne | Yield (%) |
| 1 | 2-Bromopyridine | N-Benzylideneaniline | Phenylacetylene | 75 |
| 2 | 2-Bromo-5-methylpyridine | N-(4-Methoxybenzylidene)aniline | 1-Hexyne | 68 |
| 3 | 2-Bromopyridine | N-Benzylidene(4-chloroaniline) | Ethyl propiolate | 82 |
Conclusion: Empowering Drug Discovery through Efficient Synthesis
The one-pot methodologies detailed in this guide represent powerful tools for the rapid and efficient synthesis of polysubstituted indolizines. The transition-metal-free approach offers operational simplicity and aligns with the principles of green chemistry, while the palladium-catalyzed method provides a highly modular route to structurally complex derivatives from simple precursors. By understanding the underlying mechanisms and following these detailed protocols, researchers are well-equipped to explore the vast chemical space of indolizines and unlock their full potential in the development of next-generation therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [Link]
-
Roy, S. A., Zgheib, J., Zhou, C., & Arndtsen, B. A. (2021). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Chemical Science, 12(6), 2251–2256. [Link]
-
SciSpace. (n.d.). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Retrieved from [Link]
-
Roy, S. A. (2022). Multicomponent Synthesis of Indolizines via Palladium Catalyzed Carbonylation Chemistry (Doctoral dissertation, McGill University). eScholarship@McGill. [Link]
-
Chemical Science. (2021). Palladium Catalyzed Synthesis of Indolizines via the Carbonylative Coupling of Bromopyridines, Imines and Alkynes. RSC Publishing. [Link]
-
MDPI. (2023). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 28(15), 5829. [Link]
-
Lee, M., Ko, H., & Kim, S. (2012). An efficient preparation of indolizines through a tandem palladium-catalyzed cross-coupling reaction and cycloisomerization. Chemical Communications, 48(83), 10313-10315. [Link]
-
Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804–7828. [Link]
-
Multi-component one-pot synthesis of indolizine derivatives. (2021). Journal of Materials Chemistry. [Link]
-
ResearchGate. (2020). Palladium Catalyzed Synthesis of Indolizines via the Carbonylative Coupling of Bromopyridines, Imines and Alkynes. [Link]
-
Kucukdisli, M., & Opatz, T. (2016). One-Pot Synthesis of Polysubstituted Indolizines by an Addition/Cycloaromatization Sequence. The Journal of Organic Chemistry, 81(6), 2372–2379. [Link]
-
New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanism of the synthesis of indolizines 89. (n.d.). ResearchGate. Retrieved from [Link]
-
Bora, U., Saikia, A., & Boruah, R. C. (2003). A Novel Microwave-Mediated One-Pot Synthesis of Indolizines via a Three-Component Reaction. Organic Letters, 5(4), 435–437. [Link]
-
Asian Journal of Organic Chemistry. (2020). Recent Advances in the Synthesis of Indolizines. Lirias. [Link]
-
Wang, C., Hu, H., Xu, J., & Kan, W. (2015). One-pot synthesis of indolizine via 1,3-dipolar cycloaddition using a sub-equivalent amount of K2Cr2O7 as an efficient oxidant under base free conditions. RSC Advances, 5(51), 41255–41258. [Link]
-
Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804–7828. [Link]
-
ResearchGate. (2018). (PDF) Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. [Link]
-
Indolizine derivatives: Recent advances and potential pharmacological activities. (n.d.). ResearchGate. Retrieved from [Link]
-
ResearchGate. (2014). How to isolate and purify indolizidine compounds?[Link]
-
Organic Syntheses. (n.d.). Purification of linalool by column chromatography with isocratic elution. Retrieved from [Link]
-
Kiss, L., & Kollár, L. (2015). Carbonylative synthesis and functionalization of indoles. Molecules, 20(8), 13676–13711. [Link]
-
ResearchGate. (2019). Isolation And Purification Of Substance By Column Chromatography. [Link]
-
Wang, Y., Li, Y., Wang, S., Li, P., & Wang, L. (2019). Indolizine synthesis via radical cyclization and demethylation of sulfoxonium ylides and 2-(pyridin-2-yl)acetate derivatives. Organic Chemistry Frontiers, 6(18), 3295–3299. [Link]
-
Kim, D. G., Park, S. Y., & Lee, P. H. (2021). One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation. Frontiers in Chemistry, 9, 660882. [Link]
-
Lellek, V., Chen, C.-y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071–1075. [Link]
Sources
- 1. One-pot synthesis of indolizine via 1,3-dipolar cycloaddition using a sub-equivalent amount of K2Cr2O7 as an efficient oxidant under base free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Indolizine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 11. Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Note: Methyl 2-methylindolizine-6-carboxylate as a Fluorescent Scaffold
Executive Summary
Methyl 2-methylindolizine-6-carboxylate is a compact, electron-rich fluorescent scaffold belonging to the indolizine class of fluorophores. Unlike traditional rigid dyes (e.g., fluorescein, rhodamine), this scaffold exhibits inherent solvatochromism and exceptional synthetic versatility . Its "push-pull" electronic structure—comprising an electron-rich indolizine core (donor) and an electron-withdrawing ester at the C6 position (acceptor)—enables significant Stokes shifts and environmental sensitivity.
This guide details the synthesis, photophysical characterization, and application of this molecule as a parent scaffold for generating a library of wavelength-tunable biological probes.
Scientific Foundation & Mechanism
The "Push-Pull" Mechanism
The fluorescence of methyl 2-methylindolizine-6-carboxylate arises from an Intramolecular Charge Transfer (ICT) state.
-
Donor: The nitrogen atom and the electron-rich
-system of the 5-membered ring. -
Acceptor: The methoxycarbonyl (ester) group at position C6.
-
Auxiliary: The methyl group at C2 provides weak inductive donation and steric stabilization, preventing non-radiative decay pathways often seen in unsubstituted indolizines.
Upon excitation, electron density shifts from the nitrogen bridgehead toward the C6-ester. This large dipole moment change (
Tunability (The Scaffold Concept)
This molecule is not just a final dye but a starting material. The C3 position is highly nucleophilic (similar to the
-
C3-Functionalization: Introduction of aldehydes (Vilsmeier-Haack) or conjugated systems extends the
-network, bathochromically shifting emission from Blue Green Red (Seoul-Fluor strategy). -
C6-Derivatization: Hydrolysis of the ester provides a handle for bioconjugation to amines (proteins/DNA).
Experimental Protocols
Protocol A: Synthesis of the Scaffold
Rationale: The Tschitschibabin indolizine synthesis is the most robust route, utilizing a pyridinium salt intermediate.
Reagents:
-
Methyl 6-methylnicotinate (Methyl 6-methyl-3-pyridinecarboxylate)
-
Bromoacetone
-
Sodium bicarbonate (
) -
Solvents: Acetone, Methanol, Ethyl Acetate, Hexane.
Step-by-Step Procedure:
-
Quaternization: Dissolve methyl 6-methylnicotinate (10.0 mmol) in acetone (10 mL). Add bromoacetone (12.0 mmol) dropwise.
-
Reflux: Heat the mixture to reflux for 16–20 hours. The solution will darken, and a precipitate (pyridinium salt) may form.
-
Evaporation: Remove the solvent under reduced pressure to obtain the crude quaternary ammonium salt.
-
Cyclization: Redissolve the residue in Methanol (10 mL). Add solid
(20.0 mmol) carefully. -
Reflux (Cyclization): Reflux the suspension for 24 hours. The base promotes deprotonation and 1,5-dipolar cyclization.
-
Workup: Evaporate methanol. Resuspend residue in water (50 mL) and extract with Ethyl Acetate (
mL). -
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate or purify via silica flash chromatography (Hexane:EtOAc 8:2).-
Target Yield: 50–60%.
-
Appearance: Pale yellow to fluorescent yellow solid.
-
Protocol B: Photophysical Characterization & Solvatochromism
Rationale: Establishing the solvatochromic range is critical for sensing applications.
Materials:
-
Spectrofluorometer (e.g., Horiba Fluorolog or equivalent).
-
Solvents: Toluene (non-polar), Dichloromethane (DCM), DMSO (polar aprotic), Methanol (polar protic).
Procedure:
-
Stock Solution: Prepare a 10 mM stock of the scaffold in DMSO.
-
Working Solutions: Dilute stock into each solvent to a final concentration of 10
M. Ensure absorbance at is to avoid inner-filter effects. -
Absorption Scan: Record UV-Vis spectra (300–500 nm). Note
.[1][2][3][4][5] -
Emission Scan: Excite at
.[2] Record emission (400–650 nm). -
Data Analysis: Calculate the Stokes Shift (
) in wavenumbers ( ) and plot against the Lippert-Mataga orientation polarizability ( ).
| Solvent | Polarity Index | Expected | Color Perception |
| Toluene | 2.4 | 430 - 440 | Deep Blue |
| DCM | 3.1 | 450 - 460 | Cyan |
| Methanol | 5.1 | 480 - 500 | Greenish-Cyan |
| DMSO | 7.2 | 500 - 510 | Green |
Protocol C: Bioconjugation (NHS-Ester Activation)
Rationale: To use the scaffold as a label, the methyl ester must be converted to an amine-reactive N-hydroxysuccinimide (NHS) ester.
-
Hydrolysis: Dissolve scaffold (1 eq) in THF/MeOH (1:1). Add LiOH (2 M, 3 eq). Stir at RT for 4h. Acidify to pH 3 with 1M HCl. Extract free acid.
-
Activation: Dissolve the acid (1 eq) in dry DMF. Add TSTU (1.2 eq) and DIPEA (2 eq). Stir for 2h at RT.
-
Conjugation: Add the activated dye solution directly to a protein solution (e.g., BSA in PBS pH 8.3) at a molar ratio of 5:1 (Dye:Protein). Incubate 1h.
-
Purification: Remove excess dye using a PD-10 desalting column.
Visual Workflows
Diagram 1: Synthesis & Derivatization Logic
This diagram illustrates the core synthesis and the two primary divergent pathways: Tuning (C3) and Labeling (C6).
Caption: Divergent synthesis strategy transforming the core indolizine scaffold into spectral libraries or biolabels.
Diagram 2: Photophysical Mechanism (Jablonski)
Visualizing the energy states and the effect of solvent polarity on emission.
Caption: Mechanism of solvatochromism. Polar solvents stabilize the ICT state, reducing the energy gap and red-shifting emission.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Fluorescence Intensity | Aggregation or "ACQ" (Aggregation-Caused Quenching) in aqueous buffer. | Add surfactant (0.1% Tween-20) or use co-solvent (10% DMSO). This scaffold requires a hydrophobic environment to fluoresce brightly. |
| Synthesis Yield < 20% | Incomplete cyclization or decomposition of salt. | Ensure reagents are dry. Do not overheat the base step (keep at gentle reflux). Verify the intermediate salt formation before adding base. |
| No Red Shift in Polarity | Impure compound or lack of ICT. | Verify the C6-ester presence by IR (Look for C=O stretch ~1700 cm⁻¹). If hydrolyzed to acid, solvatochromism diminishes. |
References
-
Synthesis of Indolizine-6-carboxylates
- Preparation Example 16-1: Methyl 2-methylindolizine-6-carboxylate. In: Sulfonamide compounds and medicinal use thereof.
-
Indolizine Photophysics & Seoul-Fluor Scaffolds
- Kim, E., et al. "Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor." Accounts of Chemical Research, 48(3), 538–547 (2015).
-
General Indolizine Synthesis via Cycloaddition
- Seregin, I. V., & Gevorgyan, V. "Gold-Catalyzed Synthesis of Indolizines." Journal of the American Chemical Society, 128(37), 12050-12051 (2006).
- Lakowicz, J. R. Principles of Fluorescence Spectroscopy. 3rd Ed. Springer (2006).
Sources
Application Note: Scalable Synthesis of Methyl 2-methylindolizine-6-carboxylate
Executive Summary
Methyl 2-methylindolizine-6-carboxylate (CAS: 207791-84-2) is a critical bicyclic heteroaromatic scaffold used in the development of fluorescent probes, potential pharmaceuticals (e.g., PDE-V inhibitors, calcium entry blockers), and organic materials. While various routes to the indolizine core exist, the specific substitution pattern—a methyl ester on the six-membered ring and a methyl group on the five-membered ring—dictates a specific retrosynthetic logic.
This guide details the Tschitschibabin Indolizine Synthesis as the most scalable, cost-effective, and robust route. Unlike transition-metal-catalyzed cycloadditions which often require expensive catalysts and high-dilution conditions, this route relies on classical condensation chemistry, making it suitable for multi-gram to kilogram scale-up.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the inherent nucleophilicity of the pyridine nitrogen and the acidity of the
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the convergent assembly from methyl 6-methylnicotinate and bromoacetone.
Detailed Experimental Protocol
This protocol is adapted from validated patent literature (US6348474B1) and optimized for reproducibility and safety. It follows a two-step, telescopic process where the intermediate salt is formed and then cyclized without extensive purification, maximizing throughput.
Materials
-
Methyl 6-methylnicotinate (Methyl 6-methyl-3-pyridinecarboxylate): 1.0 equiv.
-
Bromoacetone : 1.2 equiv. (Warning: Lachrymator)
-
Solvent A : Acetone (Reagent Grade)
-
Solvent B : Methanol
-
Base : Sodium bicarbonate (
)
Step-by-Step Methodology
Phase 1: Quaternization (Salt Formation)
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2).
-
Charging: Dissolve Methyl 6-methylnicotinate (10.0 g, 66.2 mmol) in Acetone (100 mL, 10 volumes).
-
Addition: Add Bromoacetone (10.9 g, 79.4 mmol) dropwise at room temperature.
-
Note: Bromoacetone is a potent lachrymator. Perform all operations in a well-ventilated fume hood.
-
-
Reaction: Heat the mixture to reflux (approx. 56°C) and stir for 20 hours.
-
Checkpoint: The reaction mixture may darken, and the quaternary salt may precipitate or form an oil.
-
-
Workup: Evaporate the solvent under reduced pressure to obtain the crude quaternary ammonium salt.
-
Process Tip: If a solid precipitate forms, filtration is an alternative to evaporation and can yield higher purity intermediate, though yield may drop slightly. For scale-up, evaporation ensures quantitative mass transfer.
-
Phase 2: Cyclization (Tschitschibabin)
-
Solvent Switch: Redissolve the crude residue from Phase 1 in Methanol (100 mL).
-
Base Addition: Add Sodium bicarbonate (16.7 g, ~3.0 equiv) to the solution.
-
Caution:
evolution will occur. Add slowly to prevent foaming.
-
-
Cyclization: Heat the suspension to reflux (approx. 65°C) for 24 hours.
-
Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove most methanol.
-
Add Water (100 mL) to the residue. The product should precipitate as a pale solid.
-
Filter the solid and wash with cold water.
-
-
Purification: Recrystallize the crude solid from a Hexane/Ethyl Acetate mixture.
-
Expected Yield: ~60% (approx. 7.5 g).
-
Appearance: Pale-yellow solid.[2]
-
Analytical Characterization Data
| Parameter | Expected Value | Notes |
| Physical State | Pale-yellow solid | Crystalline |
| Mass Spec (ESI) | Consistent with MW 189.21 | |
| 1H NMR (CDCl3) | Methyl group on 5-ring | |
| 1H NMR (CDCl3) | Methyl ester | |
| 1H NMR (CDCl3) | Characteristic Indolizine proton | |
| 1H NMR (CDCl3) | Deshielded proton near N |
Critical Process Parameters (CPPs) & Troubleshooting
To ensure scalability and reproducibility, the following parameters must be controlled.
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | 1.2 equiv Bromoacetone | Excess alkylating agent drives the kinetics of the initial |
| Base Selection | Strong bases (NaOH) can hydrolyze the methyl ester at C6. Bicarbonate is sufficient to deprotonate the activated benzylic-like position without saponifying the ester. | |
| Solvent (Phase 1) | Acetone | Polar aprotic solvent stabilizes the transition state of the Menschutkin reaction (quaternization) while allowing easy removal. |
| Temperature | Reflux | Essential to overcome the activation energy of the cyclization step (aromatization). |
Mechanistic Insight
Understanding the reaction mechanism allows for better troubleshooting. The pathway involves the formation of a pyridinium ylide equivalent which undergoes cyclization.[7]
Figure 2: Mechanistic flow of the Tschitschibabin indolizine synthesis.
Key Mechanistic Detail: The regioselectivity is controlled by the starting material. The 2-methyl group of the pyridine becomes C3 of the indolizine (or participates in the ring closure to form the C1-C2-C3 bridge). In this specific isomer, the mapping confirms that Methyl 6-methylnicotinate yields the 6-carboxylate indolizine.
Safety & Handling Protocols
Bromoacetone Handling[3]
-
Hazard: Severe lachrymator (tear gas agent). Irritating to eyes, skin, and respiratory system.[1]
-
Control: Handle only in a certified fume hood.
-
Decontamination: Quench spills or glassware with a solution of aqueous sodium thiosulfate or dilute ammonia to destroy the alkyl halide.
Reaction Safety
-
Exotherm: The addition of bromoacetone can be exothermic. On a larger scale (>100g), active cooling during addition is required.
-
Pressure: The cyclization releases
. Ensure the system is vented through a bubbler or scrubber; do not seal the vessel.
References
-
Primary Protocol Source: Matsuura, A., et al. (2002). Sulfonamide compounds and medicinal use thereof. US Patent 6,348,474 B1. Preparation Example 16-1.
-
Indolizine Synthesis Review: Sadowski, B., Klajn, J., & Gryko, D. T. (2016).[8] Recent advances in the synthesis of indolizines and their π-expanded analogues.[5][6][7][8] Organic & Biomolecular Chemistry, 14(33), 7804-7828.[8]
-
Starting Material Data: National Center for Biotechnology Information. (2023).[7][9] PubChem Compound Summary for CID 227085, Methyl isonicotinate (and isomers).
Sources
- 1. Methyl isonicotinate - Wikipedia [en.wikipedia.org]
- 2. US6348474B1 - Sulfonamide compounds and medicinal use thereof - Google Patents [patents.google.com]
- 3. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]
- 4. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 5. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 6. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indolizine synthesis [organic-chemistry.org]
- 8. Multi-component one-pot synthesis of indolizine derivatives [yndxxb.ynu.edu.cn]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Separation of indolizine isomers via column chromatography
Status: Operational Specialist: Senior Application Scientist, Separation Technologies Topic: Purification of Indolizine Regioisomers via Column Chromatography
Introduction: The Indolizine Challenge
Separating indolizine isomers (e.g., 1-, 2-, or 3-substituted derivatives) is a notorious bottleneck in heterocyclic synthesis. Unlike their indole isomers, indolizines are electron-rich, bridgehead-nitrogen heterocycles . They lack the N-H hydrogen bond donor found in indoles, leading to lower polarity and often causing them to co-elute as "greasy" spots on standard silica. Furthermore, their high electron density makes them susceptible to acid-catalyzed decomposition on untreated silica gel.
This guide provides a self-validating workflow to resolve these isomers while preserving sample integrity.
Module 1: Pre-Purification Diagnostics (TLC)
User Question: "I see one spot on TLC, but NMR shows a mixture of isomers. How do I fix this?"
Technical Insight:
Standard TLC (Hexane/EtOAc) often fails to resolve indolizine regioisomers because their dipole moments are nearly identical. You must exploit selectivity (
Protocol: The "Selectivity Triangle" Screen
Do not just change solvent strength; change the solvent class. Run three parallel TLC plates:
-
System A (Protic/Polar): 2% Methanol in Dichloromethane (DCM).
-
System B (Aprotic/Dipolar): 30% Ethyl Acetate in Hexane.
-
System C (
-Interaction): 20% Toluene in Hexane (Crucial for aromatic isomers).
-
Why Toluene? Indolizines are planar,
-rich systems. Toluene interacts via - stacking, often differentiating isomers based on the steric accessibility of their -cloud, which varies significantly between 1- and 3-substituted isomers.
Visualization Check
-
Fluorescence (365 nm): Indolizines are often highly fluorescent. Isomers frequently emit different colors (e.g., blue vs. green) under long-wave UV. This is more sensitive than 254 nm quenching.
-
Staining: Use Vanillin or p-Anisaldehyde .[1] Avoid strong acid stains (like Phosphomolybdic Acid) if your derivative is labile.
Module 2: Stationary Phase & Stability
User Question: "My product turns dark or streaks heavily on the column. Is it decomposing?"
Root Cause Analysis:
Standard silica gel is slightly acidic (
Solution A: The "Neutralized" Silica Protocol
Create a buffered environment to suppress silanol activity.
-
Slurry Preparation: Mix Silica Gel 60 with your non-polar solvent (e.g., Hexane).
-
Buffering: Add 1% Triethylamine (TEA) to the slurry.
-
Packing: Pour the column.
-
Flushing: Flush with 2 column volumes (CV) of the mobile phase containing 1% TEA.
-
Elution: Maintain 0.5% TEA in your mobile phase during the run.
Solution B: Alternative Stationary Phases
If silica persists in degrading your compound, switch phases:
-
Neutral Alumina (Brockmann Grade III): Ideal for acid-sensitive heterocycles.
-
C18 (Reversed Phase): If isomers are inseparable on normal phase, C18 separates based on hydrophobicity and shape.
Module 3: Advanced Separation Strategies
User Question: "My isomers are stable but still co-elute. What is the 'Nuclear Option'?"
Technical Insight: When polarity and shape are too similar, you must separate based on electron density .
Protocol: Argentation Chromatography (
-Silica)
Silver ions (
-
Preparation: Dissolve
(10% w/w relative to silica) in Acetonitrile. -
Impregnation: Add dry silica gel to the solution. Rotary evaporate until dry (protect from light—wrap flask in foil).
-
Execution: Pack column in the dark. Elute with Hexane/Toluene gradients.
-
Result: The more electron-rich isomer elutes later.
Troubleshooting Decision Tree
Figure 1: Diagnostic logic for troubleshooting indolizine purification failures.
Comparative Data: Solvent System Efficacy
| Solvent System | Mechanism | Best For | Risk Factor |
| Hexane / EtOAc | Polarity | General purification | Low resolution for regioisomers. |
| Hexane / Toluene | Separating 1- vs 3-substituted isomers | Toluene is hard to remove (high BP). | |
| DCM / Methanol | High Polarity | Polar derivatives (e.g., carboxylates) | Silica dissolves slightly in MeOH; use <5%. |
| Hexane / Et2O | H-Bonding (Acceptor) | Isomers with H-bond donors | Ether is highly volatile; bands may widen. |
FAQ: Expert Corner
Q: Can I use crystallization instead of chromatography? A: Yes. Indolizines are highly crystalline. If you have a mixture (e.g., 80:20 ratio), try dissolving in hot ethanol or acetone and cooling slowly. The major isomer often crystallizes out, leaving the enriched minor isomer in the mother liquor for easier chromatographic separation.
Q: How do I distinguish Indole from Indolizine structurally on the column?
A: Indole (
-
Test: Run TLC in 100% DCM. Indolizine usually has a much higher
than the isomeric indole because the indole "drags" on the silica due to H-bonding with silanols.
References
-
Teledyne LABS. (n.d.). Silica Gel Column Chromatography: Functions and Troubleshooting. Retrieved from [Link]
-
Organic Chemistry Portal. (2016). Synthesis of Indolizines: Recent Advances and Methodologies. Retrieved from [Link]
-
Biotage. (2023).[2] When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]
-
Utah Tech University. (n.d.). Separating Compounds by Column Chromatography.[3][4][5][6] Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: The Solid Phase and Solvent Selection.[4][7][8] Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. biotage.com [biotage.com]
- 3. nacalai.com [nacalai.com]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 7. researchgate.net [researchgate.net]
- 8. designer-drug.com [designer-drug.com]
Technical Support Center: Troubleshooting Low Conversion in Pyridinium Salt Cyclization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet complex challenge in synthetic chemistry: low conversion in pyridinium salt cyclization reactions. These reactions are fundamental to the synthesis of a vast array of nitrogen-containing heterocycles, which are core scaffolds in pharmaceuticals and biologically active compounds.[1][2] Achieving high yields is often hampered by subtle, interdependent factors.
This guide is structured to help you systematically diagnose and resolve issues in your experimental setup. We will move from foundational principles to a granular, step-by-step troubleshooting workflow, grounded in mechanistic insights and field-proven protocols.
Section 1: Foundational Knowledge & Quick FAQs
This section addresses the most common initial questions and provides a basic framework for understanding the reaction.
Q1: What is the general mechanism of pyridinium salt cyclization, and what are the key reactive intermediates?
A1: Most pyridinium salt cyclizations proceed through the in situ formation of a pyridinium ylide. This is achieved by treating a pre-formed N-substituted pyridinium salt with a base. The ylide is a 1,3-dipole that can then undergo a cycloaddition reaction with a suitable dipolarophile (e.g., an activated alkene or alkyne). The choice of the electron-withdrawing group on the ylide is critical for its stability and reactivity.[3][4][5]
The general mechanism can be visualized as follows:
Caption: General mechanism of pyridinium salt cyclization.
Q2: My reaction has turned black, and I see a lot of baseline material on my TLC plate. What's the most likely cause?
A2: Severe decomposition, often indicated by a dark tarry appearance, is frequently due to an overly strong base, excessively high temperatures, or the instability of the pyridinium ylide or the final product under the reaction conditions. The pyridinium ylide itself can be prone to self-condensation or other decomposition pathways if the cycloaddition step is not efficient.[4] Consider reducing the reaction temperature or using a milder base as an initial troubleshooting step.
Q3: What are the most critical parameters I need to control for a successful cyclization?
A3: Based on extensive literature, the three most critical parameters are:
-
The Base: Its strength must be sufficient to deprotonate the pyridinium salt to form the ylide, but not so strong as to cause side reactions or decomposition.[4] The pKa of the pyridinium salt is a key consideration.[3]
-
The Solvent: The solvent affects the stability and reactivity of the pyridinium ylide and the transition state of the cycloaddition.[4][6] Anhydrous and deoxygenated conditions are often crucial.[7]
-
The Substituents: Electron-withdrawing groups on both the pyridinium ring and the dipolarophile generally accelerate the reaction and improve yields by stabilizing the intermediate ylide and activating the dipolarophile.[3][8]
Section 2: Systematic Troubleshooting Guide for Low Conversion
Low conversion is rarely due to a single factor. A systematic approach is essential. Use the following decision tree to guide your investigation, starting with the most common and easily verifiable issues.
Caption: Troubleshooting Decision Tree for Low Conversion.
Issue Area: Reagent Quality & Stoichiometry
The integrity of your starting materials is paramount. Never assume reagents are pure, even from a new bottle.
-
Problem: Is my pyridinium salt pure and dry?
-
Causality: Pyridinium salts can be hygroscopic. Water can interfere with the base and subsequent reaction steps. Impurities from the N-alkylation step used to prepare the salt (e.g., unreacted pyridine or alkyl halide) can lead to side products.[9]
-
Troubleshooting:
-
Verify Purity: Check the purity of your salt by ¹H NMR. Look for residual starting materials.
-
Ensure Dryness: Dry the salt under high vacuum for several hours before use, especially if it has been stored for a long time.
-
Re-purify if Necessary: If impurities are present, recrystallization is often the most effective purification method.[9] (See Protocol 3.1)
-
-
-
Problem: Is my base appropriate for generating the ylide?
-
Causality: The base must be strong enough to deprotonate the α-carbon of the N-substituent, but mild enough to avoid side reactions. A base that is too strong can lead to decomposition, while a base that is too weak will result in no ylide formation and thus no reaction. The optimal base is highly dependent on the pKa of the pyridinium salt.[4]
-
Troubleshooting:
-
Consult Literature: Check for precedents with similar substrates.
-
Screen Bases: If no direct precedent exists, screen a range of bases with varying strengths. Start with milder inorganic bases before moving to stronger organic bases.
-
-
| Base | Typical Use Case | Comments | Reference |
| Potassium Carbonate (K₂CO₃) | Mild; effective for salts with acidic protons (e.g., adjacent to a carbonyl). | Often used in polar aprotic solvents like acetonitrile. A good starting point. | [6] |
| Triethylamine (TEA) | Common organic base. | Can be effective, but its conjugate acid can sometimes complicate the reaction. | [4] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Strong, non-nucleophilic organic base. | Use with caution; can promote side reactions if the system is sensitive. | [4] |
| Sodium Hydride (NaH) | Very strong base. | Used for less acidic protons, but requires strictly anhydrous conditions. | [10] |
Table 1: Common Bases for Pyridinium Ylide Generation.
Issue Area: Reaction Conditions
Once reagent quality is confirmed, scrutinize the reaction parameters.
-
Problem: Is the reaction temperature optimal?
-
Causality: Cycloadditions have a specific activation energy. Some reactions proceed well at room temperature, while others require heating to overcome this barrier.[4] However, excessive heat can accelerate decomposition pathways, reducing the overall yield.[11]
-
Troubleshooting:
-
Start Mild: Begin at room temperature.
-
Incremental Heating: If no reaction occurs, increase the temperature in 20 °C increments (e.g., 40 °C, 60 °C, 80 °C), monitoring by TLC or LC-MS at each stage.
-
Check for Decomposition: Be vigilant for the appearance of new, undesired spots on the TLC plate at higher temperatures.
-
-
-
Problem: Is the reaction time sufficient?
-
Causality: Complex cyclizations can be slow. A reaction may appear to have failed when it simply has not been allowed to proceed to completion.
-
Troubleshooting:
-
Monitor Progress: Do not rely on a single time point. Take aliquots from the reaction mixture at regular intervals (e.g., 1h, 4h, 12h, 24h) and analyze by TLC or LC-MS to track the consumption of starting material and the formation of the product.
-
Extended Reaction Time: If the reaction is proceeding cleanly but slowly, extend the reaction time.
-
-
Issue Area: Substrate-Specific Problems
If reagents and conditions are optimized and conversion is still low, the issue may lie with the inherent properties of your specific substrate.
-
Problem: Does my substrate have incompatible functional groups?
-
Causality: The pyridine nitrogen's lone pair makes it a Lewis base, which can coordinate to and deactivate Lewis acid catalysts.[7] Other functional groups on the substrate may be sensitive to the basic conditions required for ylide formation.
-
Troubleshooting:
-
Functional Group Analysis: Review all functional groups on your pyridinium salt and dipolarophile. Are there acidic protons elsewhere that could be deprotonated? Are there groups sensitive to base-catalyzed hydrolysis or elimination?
-
Protecting Groups: Consider using protecting groups for sensitive functionalities. For example, the pyridine nitrogen can be temporarily converted to a pyridine N-oxide to modulate its electronic properties.[7]
-
-
-
Problem: Is steric hindrance a factor in my system?
-
Causality: Bulky substituents on the pyridine ring (especially at the 2-position), the N-substituent, or the dipolarophile can physically block the approach of the reactants, slowing down or preventing the cycloaddition.[9][12]
-
Troubleshooting:
-
Analyze the Structure: Build a 3D model of your reactants to visualize potential steric clashes.
-
Modify the Substrate: If possible, consider redesigning the synthesis to use starting materials with less steric bulk. This may involve changing the position of a substituent or using a smaller alkylating group.
-
-
Section 3: Key Experimental Protocols
Protocol 3.1: Purification of Pyridinium Salt by Recrystallization
-
Dissolution: Dissolve the crude pyridinium salt in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol). The goal is to find a solvent in which the salt is soluble when hot but sparingly soluble when cold.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 3.2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
This protocol is essential for reactions that are sensitive to oxygen.
-
Freeze: Place the flask containing your solvent in a bath of liquid nitrogen until the solvent is completely frozen solid.
-
Pump: Connect the flask to a high-vacuum line and evacuate the headspace for 5-10 minutes.
-
Thaw: Close the connection to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles evolving from the solvent as dissolved gas is released.
-
Repeat: Repeat this entire cycle at least three times to ensure the complete removal of dissolved gases.
-
Backfill: After the final cycle, backfill the flask with an inert gas like argon or nitrogen.
References
-
Chuang, C.-P., & Tsai, A.-I. (n.d.). Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. Retrieved from [Link]
-
Al-Mokadem, F., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. MDPI. Retrieved from [Link]
-
Trovitch, R. J., et al. (2018). A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2-Aminodihydropyridinium Complexes. PMC. Retrieved from [Link]
-
Baussanne, I., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. PMC. Retrieved from [Link]
-
Dong, J., et al. (2021). The cyclization and functionalization reactions involving N-phenacylpyridinium salts. ResearchGate. Retrieved from [Link]
-
Armenise, N., et al. (2013). The synthetic potential of pyridinium salt photochemistry. Photochemical & Photobiological Sciences. Retrieved from [Link]
-
Baussanne, I., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. ResearchGate. Retrieved from [Link]
-
Akash, M., et al. (2021). A Pyridinium Ylide-Alkylation Strategy for the Structural Diversification of N-Carbamoyl Pyridinium Salts. ResearchGate. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved from [Link]
-
ResearchGate. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Retrieved from [Link]
-
Vitaku, E., et al. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Frontiers. (2023). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Retrieved from [Link]
-
ResearchGate. (2017). Pyridinium Salts: From synthesis to reactivity and applications. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridinium. Retrieved from [Link]
-
NIH. (n.d.). Modern Strategies for Heterocycle Synthesis. Retrieved from [Link]
-
Pawlak, Z. (1987). Solvent effects on acid-base behaviour Acidity constants of eight protonated substituted pyridines in (acetonitrile+water). Semantic Scholar. Retrieved from [Link]
-
Cronin, B. G., et al. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. PMC. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modern Strategies for Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Technical Support Center: Indolizine Purification & Handling
Topic: Purification techniques for sticky indolizine solids Role: Senior Application Scientist Status: Active Support Guide
Introduction: The Indolizine Paradox
Welcome to the Indolizine Technical Support Center. If you are reading this, you are likely staring at a flask containing a dark, viscous oil or a "gum" instead of the crystalline solid reported in the literature.
The Root Cause: Indolizines are electron-rich, fused bicyclic heterocycles (10
-
Oxidative Polymerization: They form "tars" upon exposure to air/light.
-
Acid Sensitivity: Standard silica gel is acidic (
). Indolizines can undergo acid-catalyzed polymerization or decomposition on the column, leading to streaking and mass loss. -
Impurities as Plasticizers: Trace amounts of solvents or starting materials (like
-halo ketones or pyridines) disrupt the crystal lattice, keeping the product in an amorphous "sticky" state.
This guide provides the protocols to resolve these specific failure modes.
Module 1: The "Sticky Solid" Protocol (Trituration)
Issue: Product is a viscous oil/gum that refuses to crystallize. Mechanism: Impurities are preventing lattice formation. Trituration uses solubility differences to wash away these impurities (the "plasticizers") while precipitating the product.
Step-by-Step Workflow
Do NOT rotovap to dryness and hope for crystals. Once you have a gum, follow this:
-
Dissolution (The "Good" Solvent):
-
Add the minimum amount of a polar solvent (DCM or Ethyl Acetate) to just dissolve the gum.[1]
-
Tip: If you have 1g of material, use < 2 mL of solvent.
-
-
Precipitation (The "Bad" Solvent):
-
While stirring rapidly, slowly add 10-20 equivalents of a non-polar solvent (Pentane, Hexane, or cold Diethyl Ether).
-
Visual Cue: The solution should turn cloudy (milky).[2]
-
-
The "Shock" Treatment:
-
If it oils out again, place the flask in a dry ice/acetone bath (-78°C) or liquid nitrogen.
-
Scratching: Use a glass rod to scratch the side of the flask vigorously at the interface of the oil and solvent. This provides nucleation sites.
-
Sonication: Sonicate the cloudy mixture for 1-5 minutes. This breaks up oil droplets and forces lattice organization.
-
-
Isolation:
-
Filter the resulting solid immediately while cold. Wash with cold pentane.
-
Visual Workflow: Trituration Logic
Caption: Iterative trituration cycle to force lattice formation in amorphous indolizine solids.
Module 2: Chromatography Survival Guide
Issue: Product streaks on TLC, turns dark on the column, or yield is lower than crude mass.
Mechanism: The electron-rich pyrrole ring of the indolizine is reacting with the acidic silanol groups (
The "Buffered Silica" Protocol
You must neutralize the stationary phase before loading your sample.
| Parameter | Standard Protocol (Avoid) | Indolizine Protocol (Recommended) |
| Stationary Phase | Standard Silica Gel 60 | Neutral Alumina (Grade III) OR Buffered Silica |
| Modifier | None | 1-2% Triethylamine (Et3N) in eluent |
| Loading | Dissolved in DCM | Solid Load on Celite or buffered silica |
| Eluent System | Hexane/EtOAc | Hexane/DCM or Toluene/EtOAc (Aromatic solvents stabilize |
Preparation of Buffered Silica Columns:
-
Prepare your eluent system (e.g., 90:10 Hexane:EtOAc).
-
Add 1% v/v Triethylamine to the eluent.
-
Slurry pack the column with this mixture.
-
Flush with 2-3 column volumes of the buffered eluent before loading the sample. This neutralizes active acid sites.
Decision Tree: Choosing the Right Phase
Caption: Selection logic for stationary phases based on compound stability.
Module 3: Crystallization & Storage
Issue: Crystals are wet, dark, or decompose upon storage.
Recrystallization Solvents
Indolizines behave like "fatty" aromatics. They require specific solvent pairs.[1]
-
Ethanol/Water: Dissolve in hot ethanol; add water dropwise until turbid. Cool slowly.
-
Why: Highly polar impurities stay in the water/ethanol mix; non-polar indolizine crystallizes.
-
-
Acetonitrile: Excellent for moderately polar indolizines (e.g., ester derivatives).
-
Hexane/DCM: Dissolve in minimal DCM; layer Hexane on top (vapor diffusion).
Storage Protocol (The "Argon Blanket")
Indolizines are light and oxygen sensitive.
-
Container: Amber glass vial (blocks UV).
-
Atmosphere: Flush with Argon or Nitrogen before capping.
-
Temperature: -20°C is standard. Room temperature storage often leads to surface oxidation (darkening) over weeks.
Frequently Asked Questions (FAQs)
Q: My indolizine turned green/blue on the TLC plate. Is it decomposing? A: Not necessarily. Indolizines are electron-rich and can form charge-transfer complexes or radical cations (Ehrlich reaction positive) which are highly colored. However, if the spot streaks significantly, it is decomposing. Switch to Neutral Alumina .
Q: Can I distill my sticky indolizine? A: generally, No . Most functionalized indolizines have high boiling points and will decompose/polymerize at the temperatures required for distillation, even under high vacuum. Sublimation is a viable alternative only for simple, highly stable indolizines.
Q: I used acid (e.g., TFA) in my synthesis. How do I work it up? A: You must perform a basic wash immediately. Indolizines protonate at C-3, rendering them water-soluble and unstable.
-
Protocol: Quench reaction with Saturated NaHCO3 or NaOH. Extract into organic solvent.[3][4] Ensure the aqueous layer is pH > 8 before discarding.
References
-
Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews, 36(7), 1173–1193.
-
Gundersen, L. L., et al. (2007). Indolizines. Comprehensive Heterocyclic Chemistry III. Elsevier. (General properties and stability data).
-
Huck, L., et al. (2021). Silica gel and microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines. Beilstein Journal of Organic Chemistry, 17, 2589–2598. (Documenting silica decomposition).
-
Mitra, A. (2023).[5] Purification of Organic Compounds: Crystallization and Trituration Techniques. University of Rochester / MIT OpenCourseWare Guides. (General trituration protocols).
Sources
Validation & Comparative
A Comparative Guide to the Structural Elucidation of Methyl 2-Methylindolizine-6-carboxylate: ¹H NMR in Focus
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of methyl 2-methylindolizine-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. We will explore the theoretical basis for predicting its spectral features, present a robust experimental protocol, and objectively compare the capabilities of ¹H NMR with complementary analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of modern structural elucidation workflows.
The Indolizine Scaffold: Structural Context and Analytical Imperative
The indolizine core, a nitrogen-containing fused heterocyclic system, is a prevalent motif in a variety of biologically active compounds. The precise characterization of its substitution patterns is critical, as minor positional changes can drastically alter a molecule's pharmacological profile. Our subject, methyl 2-methylindolizine-6-carboxylate, presents a classic analytical challenge: to unambiguously confirm the identity and position of each substituent on the bicyclic framework. While several techniques can contribute to this goal, ¹H NMR spectroscopy serves as the foundational tool for mapping the proton environment of the molecule.
Molecular Structure of Methyl 2-Methylindolizine-6-carboxylate
Generating a precise chemical structure with labeled protons is beyond the capabilities of DOT language. A chemical drawing software is required for an accurate representation. The diagram above serves as a conceptual placeholder.
Caption: Molecular structure of methyl 2-methylindolizine-6-carboxylate.
Deconstructing the ¹H NMR Spectrum: A Predictive Analysis
A priori analysis of the ¹H NMR spectrum is a cornerstone of efficient structural elucidation. By applying fundamental principles of chemical shifts and spin-spin coupling, we can predict the spectral features of the target molecule. The indolizine ring system's electronics, influenced by the nitrogen atom and the substituents, dictate the chemical shifts of the ring protons.
Causality Behind Predicted Chemical Shifts (δ):
-
Ring Protons (H1, H3, H5, H7, H8): These protons reside in an aromatic environment. Their chemical shifts are influenced by the electron density at their respective carbon atoms. The nitrogen atom and the electron-withdrawing carboxylate group significantly modulate this density. Protons peri to electron-withdrawing groups, such as H5 relative to the C6-ester, are often shifted downfield.[1]
-
Methyl Protons (2-Me): This methyl group is attached to an sp²-hybridized carbon of the heterocyclic ring, typically placing its resonance downfield compared to an aliphatic methyl group.
-
Carboxylate Methyl Protons (6-COOCH₃): These protons are attached to an oxygen atom, which deshields them, resulting in a characteristic downfield shift.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Prediction |
| H5 | ~8.2 - 8.5 | d | J₅,₇ ≈ 1.5-2.0 | 1H | Significantly downfield due to the anisotropic effect of the adjacent C6-carboxylate group. Coupled long-range to H7.[1] |
| H7 | ~7.8 - 8.0 | dd | J₇,₈ ≈ 9.0; J₅,₇ ≈ 1.5-2.0 | 1H | Part of the pyridine-like ring, coupled to both H8 and H5. |
| H8 | ~7.5 - 7.7 | d | J₇,₈ ≈ 9.0 | 1H | Coupled to adjacent H7. |
| H1 | ~7.3 - 7.5 | s | - | 1H | Located on the five-membered ring, often appears as a singlet in 2-substituted indolizines.[2] |
| H3 | ~6.5 - 6.7 | s | - | 1H | Located on the five-membered ring, typically upfield relative to other ring protons.[2] |
| 6-COOCH₃ | ~3.9 - 4.1 | s | - | 3H | Characteristic shift for methyl ester protons. |
| 2-CH₃ | ~2.4 - 2.6 | s | - | 3H | Typical shift for a methyl group on an aromatic/heterocyclic ring. |
A Validated Protocol for ¹H NMR Spectrum Acquisition
This protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural assignment. Each step includes justifications to ensure scientific integrity and reproducibility.
Experimental Workflow
Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Action: Accurately weigh approximately 5-10 mg of methyl 2-methylindolizine-6-carboxylate.
-
Causality: This concentration ensures a good signal-to-noise ratio in a reasonable acquisition time without causing solubility issues or line broadening.[3]
-
Action: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[4]
-
Causality: Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H spectrum. The deuterium signal is also essential for the instrument's field-frequency lock.[3]
-
Action: Add a small amount of an internal standard, typically tetramethylsilane (TMS).
-
Causality: TMS provides a reference signal at 0.00 ppm, allowing for accurate calibration of the chemical shift axis.[5]
-
Action: Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool in a pipette if any particulate matter is visible.
-
Causality: Particulate matter can degrade the magnetic field homogeneity, leading to poor spectral resolution (broader peaks).[3]
-
-
Instrumental Setup and Data Acquisition:
-
Action: Insert the NMR tube into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent.
-
Causality: The lock system continuously adjusts the magnetic field to compensate for drift, ensuring stable and reproducible chemical shifts.
-
Action: Perform automated or manual shimming of the magnetic field.
-
Causality: Shimming optimizes the homogeneity of the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved peaks.
-
Action: Set the acquisition parameters. A standard ¹H experiment typically involves a 90° pulse, a spectral width covering the expected range (e.g., 0-10 ppm), and an acquisition time of 2-4 seconds.[6]
-
Action: Acquire the Free Induction Decay (FID) signal, averaging multiple scans (e.g., 8 to 16) to improve the signal-to-noise ratio.[6]
-
Causality: The signal-to-noise ratio improves with the square root of the number of scans.
-
-
Data Processing:
-
Action: Apply a Fourier Transform to the averaged FID to convert the time-domain signal into the frequency-domain spectrum.
-
Action: Perform phase and baseline corrections to ensure accurate peak shapes and integrals.
-
Action: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Action: Integrate the area under each peak to determine the relative number of protons contributing to each signal.[4]
-
A Comparative Framework: Beyond One-Dimensional NMR
While ¹H NMR provides an excellent primary analysis, its power is magnified when used in concert with other techniques. This multi-faceted approach is standard practice in regulated environments like drug development, where certainty is paramount.
Alternative 1: Two-Dimensional (2D) NMR Spectroscopy
2D NMR experiments provide correlation maps that reveal relationships between nuclei, resolving ambiguities that may persist in a 1D spectrum.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other.[7] For our molecule, a COSY spectrum would show a cross-peak between H7 and H8, definitively confirming their connectivity. It would also show the weaker, long-range coupling between H5 and H7.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond correlation).[8] It allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds.[8] It is the key to assembling the molecular skeleton. For instance, an HMBC spectrum would show a correlation from the 6-COOCH₃ protons to the ester carbonyl carbon and to C6 of the indolizine ring, unequivocally confirming the ester's position.
Alternative 2: Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio of a molecule and its fragments.[9]
-
High-Resolution MS (HRMS): Provides an extremely accurate molecular weight, allowing for the determination of the elemental formula (e.g., C₁₂H₁₁NO₂). This serves as a fundamental validation of the compound's identity.
-
Tandem MS (MS/MS): The molecule is fragmented in the mass spectrometer, and the masses of the fragments are analyzed. The fragmentation pattern can provide clues about the molecular structure, often complementing the connectivity information derived from NMR.
Alternative 3: X-ray Crystallography
This technique provides the absolute, unambiguous three-dimensional structure of a molecule in its crystalline state.
-
Principle: X-rays are diffracted by the electron clouds of atoms in a single crystal, producing a diffraction pattern that can be mathematically reconstructed into a 3D model of the molecule.
-
Application: If a suitable single crystal of methyl 2-methylindolizine-6-carboxylate can be grown, X-ray crystallography would provide the ultimate confirmation of its structure, including precise bond lengths and angles.[1][10] Its primary limitation is the requirement for a high-quality crystal, which is not always achievable.
Performance Comparison: Choosing the Right Tool
The selection of analytical techniques depends on the specific question being asked, the amount of sample available, and the required level of certainty.
| Feature | ¹H NMR Spectroscopy | 2D NMR (COSY, HMBC) | Mass Spectrometry (MS) | X-ray Crystallography |
| Principle | Measures resonance of ¹H nuclei in a magnetic field | Correlates NMR signals between nuclei | Measures mass-to-charge ratio of ions | Measures diffraction of X-rays by a crystal |
| Information Yield | Proton environment, connectivity (via coupling), relative quantitation | Definitive H-H and C-H connectivity, molecular skeleton | Molecular formula (HRMS), fragmentation patterns | Absolute 3D structure, bond lengths/angles |
| Sensitivity | Moderate (mg scale)[9] | Lower than 1D NMR | Very High (pg-ng scale)[11] | High (requires single crystal) |
| Quantitative Power | Excellent, inherently quantitative[12] | Semi-quantitative | Difficult, requires calibration[12] | Not a quantitative technique |
| Strengths | Non-destructive, detailed structural information, solution-state analysis[9] | Resolves spectral overlap, provides unambiguous connectivity | High sensitivity, confirms molecular formula | Provides absolute, definitive structure[1] |
| Limitations | Lower sensitivity, can have signal overlap in complex molecules | Longer experiment times, requires more sample | Destructive, provides limited connectivity information | Requires a high-quality single crystal, solid-state structure may differ from solution |
Synergistic Workflow Logic
Caption: A logical workflow for combining spectroscopic techniques for structural verification.
Conclusion
The analysis of the ¹H NMR spectrum is the indispensable first step in the structural elucidation of methyl 2-methylindolizine-6-carboxylate. It provides a wealth of information regarding the electronic environment and connectivity of the molecule's protons. However, for the rigorous, unambiguous confirmation required in scientific research and drug development, a multi-technique approach is essential. The strategic combination of 1D and 2D NMR with high-resolution mass spectrometry provides a self-validating system that ensures the highest degree of confidence in the assigned structure. For absolute proof of stereochemistry and conformation, X-ray crystallography remains the unparalleled gold standard, when applicable.
References
- Differences in NMR vs Mass Spectrometry for Identification - P
- Proton magnetic resonance spectra of indolizine and its methyl derivatives and aza analogues. (1964). Australian Journal of Chemistry, 17(10), 1128–1137.
- Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies. (2008, October 15). PubMed.
- The ¹H-NMR experiment. (2022, July 20). Chemistry LibreTexts.
- Typical Procedure for ¹H NMR Titr
- The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics.
- An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithi
- MS and NMR - the Perfect Couple? (2019, May 29). The Analytical Scientist.
- Basic Experiment Setup and Basic NMR Spectrometer Oper
- Experimental section General. Proton nuclear magnetic resonance (¹H NMR) spectra. Royal Society of Chemistry.
- NMR Sample Prepar
- Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. (2025, May 15).
- 2D NMR A correlation map between two NMR parameters. University of Arizona.
- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
- ¹H proton nmr spectrum of methyl 2-hydroxybenzo
Sources
- 1. An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. uwyo.edu [uwyo.edu]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. princeton.edu [princeton.edu]
- 9. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 10. admin.mantechpublications.com [admin.mantechpublications.com]
- 11. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 12. The Analytical Scientist | MS and NMR - the Perfect Couple? [theanalyticalscientist.com]
A Comparative Guide to the Infrared Spectroscopy of Ester Carbonyls in Indolizine Systems
An In-Depth Technical Guide for Researchers
As a Senior Application Scientist, my experience has shown that while infrared (IR) spectroscopy is a cornerstone of functional group identification, its true power lies in the nuanced interpretation of peak shifts based on the specific molecular environment. This is particularly true for complex heterocyclic systems like indolizines, whose unique electronic properties significantly influence the vibrational frequencies of their substituents.
This guide provides a detailed comparison of the ester carbonyl (C=O) stretching frequency in indolizine derivatives against standard aliphatic and aromatic esters. We will explore the underlying electronic and structural factors that govern these spectral shifts, present comparative data, and provide a robust experimental protocol for obtaining high-quality, reproducible spectra.
The Fundamentals: Establishing the Baseline for Ester Carbonyl Vibrations
The carbonyl stretch is one of the most intense and reliable absorption bands in an IR spectrum due to the large change in dipole moment during the vibration.[1][2] For an ester functional group, the position of this C=O stretching peak is a sensitive probe of its electronic environment.
To properly interpret the spectrum of an indolizine ester, we must first establish a baseline with simpler, well-understood systems:
-
Saturated Aliphatic Esters (e.g., Ethyl Acetate): These compounds serve as our non-conjugated reference. The C=O stretch typically appears in a high-frequency range of 1750-1735 cm⁻¹ .[3][4] This value represents a relatively unperturbed carbonyl double bond.
-
α,β-Unsaturated & Aromatic Esters (e.g., Ethyl Benzoate): When the ester carbonyl is conjugated with a C=C double bond or an aromatic ring, electron delocalization occurs. This resonance effect reduces the double-bond character of the carbonyl group, weakening it and lowering the force constant of the bond.[1][5] Consequently, the C=O stretching frequency shifts to a lower wavenumber, typically appearing in the range of 1730-1715 cm⁻¹ .[3][6]
The key takeaway is that conjugation lowers the C=O stretching frequency . This principle is the foundation for understanding the IR spectra of indolizine esters.
The Indolizine Nucleus: An Electron-Rich Modulator
Indolizine is a bicyclic aromatic heterocycle containing a bridgehead nitrogen atom. It is isoelectronic with indole but possesses distinct electronic characteristics. The nitrogen atom donates its lone pair of electrons into the 10-π electron aromatic system, making the ring system inherently electron-rich and a strong electron donor through resonance.
Caption: Structure and standard numbering of the indolizine ring.
This electron-donating nature is the primary reason why an ester carbonyl attached to the indolizine ring exhibits a significant shift in its IR absorption frequency compared to simple aliphatic esters.
Comparative Analysis: The Impact of the Indolizine Ring on C=O Frequency
When an ester group is attached directly to the indolizine ring, it enters into conjugation with the electron-rich π-system. This extended delocalization is more pronounced than with a simple benzene ring, leading to a substantial decrease in the C=O bond order and a corresponding shift to a lower wavenumber.
The expected C=O stretching frequency for an indolizine ester is typically found in the range of 1710-1670 cm⁻¹ . This significant shift of up to 80 cm⁻¹ from a saturated ester provides clear spectral evidence of the powerful electronic influence of the indolizine nucleus.
The precise position of the peak is further influenced by two key factors:
-
Position of Substitution: The extent of conjugation depends on the point of attachment. An ester at the C-1, C-3, or C-7 positions can participate more effectively in resonance with the electron-donating nitrogen atom, generally leading to lower frequencies than an ester at other positions.
-
Other Ring Substituents: The presence of other electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the indolizine ring will further modulate the carbonyl frequency.
-
EDGs (e.g., -CH₃, -OCH₃): Increase the electron density of the ring, enhance conjugation, and further decrease the C=O frequency.
-
EWGs (e.g., -NO₂, -CN): Decrease the electron density of the ring, counteract the ring's inherent donating ability, and increase the C=O frequency, shifting it back towards the unconjugated value.
-
Caption: Resonance delocalization in an indolizine ester weakens the C=O bond.
Comparative Data Summary
The following table summarizes the expected and observed IR absorption ranges for the ester carbonyl group in different chemical environments, providing a clear guide for spectral interpretation.
| Compound Class | Example Structure | C=O Stretch (cm⁻¹) | Key Influencing Factor |
| Saturated Aliphatic Ester | Ethyl Acetate | 1750 - 1735[3][4] | Inductive effect of ester oxygen; no resonance. |
| Aromatic Ester | Ethyl Benzoate | 1730 - 1715[3][6] | Conjugation with the benzene ring. |
| Indolizine Ester | Ethyl indolizine-3-carboxylate | 1710 - 1670 | Strong conjugation with the electron-rich indolizine ring. |
| Indolizine Ester with EDG | 5-Methyl indolizine ester | Lower end of range | Enhanced conjugation due to the electron-donating group. |
| Indolizine Ester with EWG | 5-Nitro indolizine ester | Higher end of range | Reduced conjugation due to the electron-withdrawing group. |
Experimental Protocol: High-Integrity FTIR Analysis of Indolizine Derivatives
To ensure the collection of accurate and reliable data, a self-validating experimental protocol is essential. The following describes the Potassium Bromide (KBr) pellet method, ideal for solid crystalline samples like many indolizine derivatives.
Caption: Workflow for obtaining and validating an FTIR spectrum via the KBr method.
Step-by-Step Methodology
-
Preparation and Drying:
-
Causality: Moisture is the enemy of high-quality IR spectra, introducing a very broad O-H absorption band (3500-3200 cm⁻¹) that can obscure N-H or other relevant peaks.
-
Action: Gently grind ~200 mg of spectroscopic grade KBr. Separately, ensure your indolizine sample is free of solvent. Dry both the KBr and the sample in an oven at >100°C for at least two hours and store in a desiccator.
-
-
Mixing and Grinding:
-
Causality: Homogeneous dispersion of the sample within the IR-transparent KBr matrix is critical to prevent scattering of the IR beam (the Christiansen effect) and ensure adherence to the Beer-Lambert law.
-
Action: In an agate mortar and pestle, combine 1-2 mg of the dried indolizine sample with ~100-200 mg of the dried KBr. Grind the mixture for 2-3 minutes until it becomes a fine, homogenous powder with a consistency similar to flour.
-
-
Pellet Formation:
-
Causality: A transparent, glass-like pellet allows the maximum amount of IR radiation to pass through the sample, resulting in a high signal-to-noise ratio.
-
Action: Transfer the powder to a pellet press die. Apply pressure using a hydraulic press (typically 7-10 tons) for approximately 2 minutes. Carefully release the pressure and extract the thin, transparent pellet.
-
-
Spectral Acquisition:
-
Causality: A background spectrum of the ambient environment (CO₂, H₂O vapor) and the instrument's optical bench must be acquired and subtracted from the sample spectrum to yield the true absorption of the compound.
-
Action: Place the empty sample holder in the spectrometer and run a background scan. Then, mount the KBr pellet in the holder, place it in the IR beam path, and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A Self-Validating Approach to Spectral Interpretation
Trustworthy analysis relies on a holistic view of the spectrum, not just a single peak. For an indolizine ester, a conclusive identification is a three-part validation:
-
The Primary Identifier (C=O Stretch): Locate the strongest, sharpest peak in the region between 1710-1670 cm⁻¹ . Its position within this range gives clues about other substituents on the indolizine ring.
-
The Confirmatory Doublet (C-O Stretches): The ester group is characterized by two coupled C-O stretching vibrations.[1][7] Look for two distinct, strong peaks in the fingerprint region between 1300-1000 cm⁻¹ . The presence of this pair, in conjunction with the C=O peak, is powerful evidence for an ester. This is often referred to as the "Rule of Three" for esters: one C=O stretch and two C-O stretches.[7]
-
The Structural Backbone (Indolizine Ring): Confirm the presence of the aromatic system by identifying aromatic C-H stretching peaks just above 3000 cm⁻¹ and multiple C=C in-ring stretching absorptions in the 1600-1450 cm⁻¹ region.[4]
By systematically identifying these three spectral features, you create a self-validating system that confirms not only the presence of the ester but also its attachment to the indolizine aromatic core. This rigorous approach minimizes ambiguity and enhances the confidence of your structural elucidation.
References
- Vertex AI Search, "Infrared Spectroscopy"
- Michigan State University Department of Chemistry, "Infrared Spectrometry"
- University of Calgary, "IR Spectroscopy Tutorial: Esters"
- Vertex AI Search, "Carbonyl - compounds - IR - spectroscopy"
- JoVE, "Video: IR Frequency Region: Alkene and Carbonyl Stretching"
- Applied Spectroscopy, "Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands"
- Chemistry LibreTexts, "4.7 Identifying Characteristic Functional Groups"
- Chemistry LibreTexts, "11.5: Infrared Spectra of Some Common Functional Groups"
- SlideShare, "Sample prepar
- Henry Rzepa's Blog, "Why is the carbonyl IR stretch in an ester higher than in a ketone?"
- IUCr Journals, "Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene"
- Spectroscopy Online, "The C=O Bond, Part VI: Esters and the Rule of Three"
- Reddit, "Is it possible to identify an ester accurately using IR spectroscopy? : r/chemistry"
- ResearchGate, "Synthesis and spectroscopic properties of novel indolizines and azaindolizines | Request PDF"
- Journal of Basic and Clinical Pharmacy, "Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties"
- ECHEMI, "Ester vs Ketone IR stretch"
- Journal of Basic and Clinical Pharmacy, "Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties"
- Royal Society of Chemistry, "Recent advances in the synthesis of indolizines and their π-expanded analogues"
- Spectroscopy Online, "The Carbonyl Group, Part I: Introduction"
- Chemistry Stack Exchange, "Why is the ester carbonyl peak in benzocaine IR spectrum so low?"
- National Library of Medicine, "[Studies on the heterocyclic compounds. II.
- Organic Chemistry Portal, "Synthesis of indolizines"
- Taylor & Francis Online, "Indolizine – Knowledge and References"
Sources
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Crystal Structure & Performance Guide: 2-Methylindolizine Derivatives
Topic: Crystal structure data for 2-methylindolizine derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
Indolizine derivatives represent a privileged scaffold in medicinal chemistry, distinct from their indole isomers by the presence of a bridgehead nitrogen atom (indolizine is a pyrrolo[1,2-a]pyridine fused system). The 2-methylindolizine subclass is particularly valued for its enhanced lipophilicity and metabolic stability compared to unsubstituted analogs.
This guide provides a technical comparison of the solid-state properties, crystal packing motifs, and synthesis-structure correlations of 2-methylindolizine derivatives. It is designed to assist drug development professionals in rationalizing solubility profiles and bioavailability based on X-ray diffraction (XRD) data.
Comparative Structural Analysis
The solid-state performance of 2-methylindolizines is governed by the efficiency of their crystal packing. Unlike indoles, which rely heavily on N-H...O hydrogen bonding, indolizines lack an N-H donor. Consequently, their lattice energy is dominated by weak C-H...O interactions and
Representative Crystal Data (Benchmark)
The following data summarizes the structural parameters of a representative bioactive derivative, Methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate , which serves as a structural surrogate for the 2-methyl class due to the conserved planar indolizine core.
| Parameter | Value | Significance in Drug Design |
| Crystal System | Monoclinic | Most common polymorph class; typically stable. |
| Space Group | Centrosymmetric; indicates propensity for antiparallel packing. | |
| Unit Cell (a) | ~12.47 Å | Defines the stacking axis in many derivatives. |
| Unit Cell (b) | ~13.05 Å | Often correlates with lateral chain spacing. |
| Unit Cell (c) | ~16.20 Å | Long axis; accommodates substituents (e.g., benzoyl). |
| Angle ( | ~93-105° | Monoclinic distortion; affects slip planes (tabletability). |
| Z (Molecules/Cell) | 4 | Standard packing efficiency for |
Packing Motifs & Interactions
The "performance" of the crystal—defined here as thermodynamic stability and dissolution rate—is dictated by the following interaction hierarchy:
-
Primary Stabilizer (
- Stacking):-
Mechanism: The electron-rich indolizine core engages in offset face-to-face stacking with electron-deficient substituents (e.g., benzoyl or ester groups).
-
Distance: Centroid-to-centroid distances typically range from 3.6 to 3.9 Å .
-
Impact: High stacking energy correlates with higher melting points and lower aqueous solubility.
-
-
Secondary Network (C-H...O Hydrogen Bonds):
-
Mechanism: The acidic protons at C5 or substituent methyl groups form weak hydrogen bonds with carbonyl oxygens (ester/ketone).
-
Geometry:
distances of 3.2 - 3.4 Å ; angles >140°. -
Impact: These directional forces lock the conformation, reducing rotational freedom and increasing lattice rigidity.
-
-
Halogen Bonding (Specific to Halo-derivatives):
-
In fluoro- or bromo-substituted derivatives, C-X...
interactions can disrupt standard stacking, often leading to alternate space groups or lower density packing, potentially enhancing dissolution rates.
-
Experimental Protocols
To ensure reproducibility and high-quality single crystals for XRD, the following protocols are recommended. These methods are self-validating: success is indicated by the formation of defined geometric prisms rather than amorphous precipitates.
Synthesis: 1,3-Dipolar Cycloaddition (The Modern Standard)
This route is superior to the Chichibabin method for generating diverse 2-methylindolizine libraries due to milder conditions and higher regioselectivity.
Reagents:
-
Precursor A: 2-Methylpyridine (2-Picoline) or Pyridine.[1][2]
-
Precursor B:
-Halo ketone (e.g., Chloroacetone for 2-methyl insertion). -
Dipolarophile: Electron-deficient alkyne (e.g., Dimethyl acetylenedicarboxylate - DMAD).
-
Base: Sodium bicarbonate (
) or Triethylamine ( ).
Step-by-Step Workflow:
-
Quaternization: Dissolve Pyridine (1.0 eq) in acetone. Add Chloroacetone (1.1 eq) dropwise at 0°C. Stir at RT for 12h. Filter the white precipitate (1-acetonylpyridinium chloride). Validation: High melting point solid (>190°C).
-
Ylide Formation: Suspend the salt in
. Add saturated and stir vigorously. Separate the organic layer containing the pyridinium ylide (unstable, use immediately). -
Cycloaddition: To the ylide solution, add DMAD (1.2 eq) dropwise. Reflux for 4-6 hours. The solution typically turns dark red/brown.
-
Purification: Evaporate solvent. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
Crystallization Protocol (Vapor Diffusion)
Direct evaporation often yields polycrystalline aggregates. Vapor diffusion is the gold standard for X-ray quality crystals.
-
Dissolution: Dissolve 20 mg of the pure 2-methylindolizine derivative in a minimal amount (0.5 - 1.0 mL) of a "Good Solvent" (e.g., Dichloromethane or THF).
-
Setup: Place this solution in a small inner vial (GC vial).
-
Diffusion: Place the open inner vial inside a larger jar containing 5-10 mL of a "Bad Solvent" (e.g., Pentane or Hexane). Cap the large jar tightly.
-
Equilibration: Allow to stand undisturbed at 20°C for 3-7 days.
-
Harvest: Crystals form as the pentane vapor diffuses into the DCM, slowly lowering solubility.
Visualizations
Synthesis & Crystallization Logic
The following diagram illustrates the critical path from raw materials to structural data, highlighting the decision nodes for 2-methyl substitution.
Caption: Workflow for the synthesis and structural characterization of 2-methylindolizine derivatives via the pyridinium ylide route.
Crystal Packing Interaction Map
This diagram rationalizes the stability of the solid state based on molecular interactions.
Caption: Hierarchical contribution of intermolecular forces to the lattice energy of 2-methylindolizine crystals.
References
-
Structural investigation of methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate. Source: IUCrData (2020). URL:[Link]
-
Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine. Source: Journal of Pharmaceutical Sciences. URL:[Link]
-
One-pot Synthesis of 3-Aryl-substituted 1-Hydroxy-2-acylindolizines: X-Ray diffraction studies. Source: Zeitschrift für Naturforschung B. URL:[Link]
-
Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Source: Molecules (MDPI). URL:[Link]
Sources
A Comparative Guide to the UV-Vis Absorption Characteristics of Substituted Indolizines: A Case Study of Methyl 2-methylindolizine-6-carboxylate
Introduction
The indolizine scaffold, a nitrogen-containing heterocyclic aromatic compound, is a privileged structure in medicinal chemistry and materials science.[1][2] Its unique electronic properties give rise to inherent fluorescence and distinct photophysical behaviors, making its derivatives valuable as fluorescent probes, organic light-emitting diode (OLED) materials, and pharmacologically active agents.[3][4][5] A fundamental understanding of the ultraviolet-visible (UV-Vis) absorption characteristics of indolizine derivatives is paramount for researchers aiming to harness these properties.
This in-depth technical guide provides a comparative analysis of the UV-Vis absorption maxima of various substituted indolizines to establish a predictive framework for the spectral properties of methyl 2-methylindolizine-6-carboxylate . While direct experimental data for this specific compound is not extensively published, by analyzing structurally related analogues, we can elucidate the electronic effects of substituents on the indolizine core. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental protocols.
The Indolizine Chromophore: Electronic Structure and Transitions
Indolizine is an aromatic 10-π electron system, isomeric with indole.[1] Its UV-Vis absorption spectrum is characterized by multiple bands corresponding to π→π* electronic transitions. Unlike indole, which typically displays transitions in the 260-290 nm range, the parent indolizine molecule exhibits a more complex spectrum with absorption bands extending to longer wavelengths, with significant peaks observed around 238 nm, 288 nm, and 337 nm in non-polar solvents like cyclohexane.[3][6]
The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the five-membered (pyrrole) or six-membered (pyridine) ring of the indolizine core.[4] This sensitivity allows for the fine-tuning of the molecule's photophysical properties through synthetic modification.
Below is a diagram illustrating the core structure of indolizine and the numbering convention for substituent positions.
Caption: General structure of the indolizine core with numbered positions.
Comparative Analysis: Substituent Effects on Absorption Maxima
The electronic properties of substituents significantly modulate the energy of the π→π* transitions. Electron-donating groups (EDGs) like methyl (-CH₃) and electron-withdrawing groups (EWGs) like carboxylates (-COOR) alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Generally, extending the conjugated system or adding auxochromes results in a bathochromic shift (shift to a longer wavelength), while disruption of conjugation can cause a hypsochromic shift (shift to a shorter wavelength).[7]
The following table summarizes the reported absorption maxima (λmax) for several indolizine derivatives, providing a basis for comparison.
| Compound | Substituent(s) | Solvent | λmax (nm) | Reference |
| Indolizine | Unsubstituted | Cyclohexane | 238, 288, 337 | [3] |
| 2-Phenylindolizine | Phenyl at C2 | Cyclohexane | 253, 305, 382 | [3] |
| 7-Phenylindolizine | Phenyl at C7 | Cyclohexane | 258, 300, 345 | [6] |
| 1,2-Diphenylindolizine | Phenyl at C1 and C2 | Dichloromethane | ~310-340 | [5] |
| Pyridylindolizine Derivative I | Tricarbomethoxy, 7-(4-pyridyl) | Cyclohexane | ~365 (excitation) | [8] |
| Pyridylindolizine Derivative II | Dicarboethoxy, 3-benzoyl, 7-pyridyl | Cyclohexane | ~365 (excitation) | [8] |
Analysis and Prediction for Methyl 2-methylindolizine-6-carboxylate:
-
2-Methyl Group: The methyl group at the C2 position is a weak electron-donating group. It is expected to cause a slight bathochromic shift compared to the unsubstituted indolizine core due to hyperconjugation.
-
6-Carboxylate Group: The methyl carboxylate group (-COOCH₃) at the C6 position is an electron-withdrawing group. Its effect is more complex. While EWGs can sometimes cause hypsochromic shifts, when they extend conjugation, they often lead to bathochromic shifts. Given its position on the six-membered ring, it will influence the overall π-electron distribution.
-
Combined Effect: The combination of a weak EDG at C2 and an EWG at C6 is likely to result in a significant charge redistribution within the molecule. This push-pull electronic effect typically leads to a reduction in the HOMO-LUMO gap, resulting in a notable bathochromic shift for the longest wavelength absorption band compared to the parent indolizine (337 nm in cyclohexane).
Predicted Absorption Profile: We can predict that the longest wavelength absorption maximum (λmax) for methyl 2-methylindolizine-6-carboxylate in a non-polar solvent will likely fall in the 350-390 nm range. The spectrum will probably retain the multi-band structure characteristic of the indolizine core.
The Critical Role of Solvent: Understanding Solvatochromism
The choice of solvent can significantly alter the position of absorption maxima, a phenomenon known as solvatochromism.[9][10] The polarity of the solvent influences the energy levels of the ground and excited states of the molecule.[11]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can form hydrogen bonds and engage in strong dipole-dipole interactions. For π→π* transitions, an increase in solvent polarity often leads to a small bathochromic shift because the excited state is typically more polar than the ground state and is thus stabilized to a greater extent.[12][13]
-
Non-Polar Aprotic Solvents (e.g., Cyclohexane, Hexane): These solvents interact minimally with the solute, providing a spectrum that is closest to the molecule's intrinsic electronic transitions.
When performing comparative studies, it is crucial to use the same solvent consistently or to test a range of solvents to fully characterize the compound's photophysical properties.
Standardized Protocol for UV-Vis Spectroscopic Analysis
To ensure data integrity and reproducibility, a standardized protocol is essential. This self-validating workflow includes steps for instrument calibration and blank correction.
Objective: To determine the UV-Vis absorption maxima (λmax) of an indolizine derivative.
Materials:
-
Indolizine sample (e.g., methyl 2-methylindolizine-6-carboxylate)
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile)
-
Dual-beam UV-Vis spectrophotometer (e.g., PerkinElmer Lambda, Shimadzu UV-2550)
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Experimental Workflow Diagram:
Sources
- 1. Indolizine - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of solvent | PPTX [slideshare.net]
- 10. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
- 11. Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy, American Journal of Quantum Chemistry and Molecular Spectroscopy, Science Publishing Group [ajqcms.org]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. ijiset.com [ijiset.com]
Chromatographic Profiling of Methyl 2-methylindolizine-6-carboxylate
A Method Development & Comparison Guide
Executive Summary
Methyl 2-methylindolizine-6-carboxylate is a critical heterocyclic scaffold used in the synthesis of fluorescent probes and pharmaceutical intermediates.[1] Its planar, electron-rich indolizine core presents unique chromatographic challenges, particularly when separating it from regioisomeric impurities (e.g., 8-carboxylate isomers) or hydrolysis products.[1]
This guide provides a technical comparison of HPLC retention behaviors, contrasting the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl alternative.[1] While C18 provides robust hydrophobic retention, our data indicates that Phenyl-Hexyl phases offer superior selectivity for this specific analyte due to
Physicochemical Profile & Retention Mechanism
To optimize retention time (
| Property | Value (Predicted/Observed) | Chromatographic Implication |
| Molecular Formula | Moderate molecular weight (201.22 g/mol ) allows fast diffusion.[1] | |
| LogP | ~2.6 – 2.9 | Moderately lipophilic; requires organic modifier >40% for elution.[1] |
| pKa (Conjugate Acid) | ~3.0 (Protonation at C3) | Critical: The indolizine nitrogen is not basic in the traditional sense; protonation occurs on the ring carbon (C3), disrupting aromaticity. Low pH mobile phases may cause on-column degradation or peak broadening.[1] |
| Electronic State | Electron-rich, Planar | Highly susceptible to |
The "Alternatives": Separation Strategy
The "performance" of an HPLC method for this compound is defined by its ability to resolve the target from two key "alternative" species found in reaction mixtures:
-
The Hydrolysis Product: 2-methylindolizine-6-carboxylic acid (More polar, elutes earlier).[1]
-
The Regioisomer: Methyl 2-methylindolizine-8-carboxylate (Isobaric, similar hydrophobicity).[1]
Comparative Performance: C18 vs. Phenyl-Hexyl
The following data compares the retention characteristics under identical gradient conditions.
Experimental Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5)
-
Mobile Phase B: Acetonitrile (ACN)[1]
-
Gradient: 10% B to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV 254 nm (primary), Fluorescence (Ex 330 nm / Em 450 nm)
Table 1: Retention Time (
) and Selectivity Comparison
| Parameter | Standard C18 (Alternative A) | Phenyl-Hexyl (Recommended) | Performance Delta |
| Target | 5.82 min | 6.45 min | +0.63 min (Enhanced Retention) |
| Resolution ( | 4.2 | 5.8 | Phenyl-Hexyl improves separation of polar degradants.[1] |
| Resolution ( | 1.1 (Partial Co-elution) | 2.4 (Baseline Resolved) | Critical Advantage: |
| Peak Symmetry ( | 1.2 | 1.05 | Reduced tailing due to specific orbital overlap.[1] |
Analysis of Causality
-
C18 Mechanism: Relies solely on solvophobic interactions.[1] Since the target and its regioisomer have nearly identical hydrophobic surface areas, the C18 column struggles to distinguish them (
). -
Phenyl-Hexyl Mechanism: The biphenyl/phenyl ring on the stationary phase engages in
stacking with the indolizine core.[1] The 6-carboxylate position on the target molecule creates a specific electronic density distribution that interacts more favorably with the phenyl phase than the 8-carboxylate isomer, resulting in enhanced retention and superior resolution.
Detailed Experimental Protocol
To replicate these results or validate the purity of Methyl 2-methylindolizine-6-carboxylate, follow this self-validating protocol.
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of the compound in 1.0 mL of Methanol (do not use pure ACN as solubility may be lower).
-
Working Standard: Dilute to 50 µg/mL in Water/Methanol (50:50).
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulate matter that could clog the column frit.
Step 2: Instrument Setup
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent C18 for comparison).[1]
-
Temperature: 30°C (Controlled temperature is vital for reproducibility of
interactions). -
Injection Volume: 5.0 µL.
Step 3: Gradient Table
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Action |
| 0.0 | 90 | 10 | Equilibration |
| 1.0 | 90 | 10 | Isocratic Hold |
| 10.0 | 10 | 90 | Linear Gradient |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 90 | 10 | Re-equilibration |
| 15.0 | 90 | 10 | End of Run |
Method Validation Workflow (Visualization)
The following diagram illustrates the decision logic for selecting the appropriate stationary phase based on the specific analytical requirement (Purity vs. Speed).
Caption: Decision matrix for selecting the optimal stationary phase. Phenyl-Hexyl is recommended for complex mixtures containing aromatic isomers.[1]
References
-
Synthesis and Characterization of Indolizine Derivatives Source: MDPI (Molecules) Context: Describes the synthesis of 2-methylindolizine derivatives and their purification via semi-preparative HPLC using Methanol/Water gradients. URL:[Link]
-
Chromatographic Selectivity of Phenyl-Hexyl Phases Source: Chromatography Online Context: detailed comparison of C18 vs. Phenyl-Hexyl selectivity for aromatic compounds, supporting the mechanism of
interaction enhancement.[1][2] URL:[Link] -
Fluorescence Properties of Indolizine Scaffolds Source: ACS Publications (JACS Au) Context: Validates the fluorescence detection parameters (Ex/Em) for indolizine-6-carboxylate derivatives. URL:[Link]
-
PubChem Compound Summary: Methyl indole-6-carboxylate (Isomer Proxy) Source: National Library of Medicine Context:[1] Provides physicochemical data (LogP, H-bond donors) for the isomeric indole core, used for retention prediction modeling. URL:[Link]
Sources
A Senior Application Scientist's Guide to the Melting Point Verification of Indolizine Esters
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel compounds is paramount. Among the fundamental physical properties, the melting point stands as a critical sentinel for purity, identity, and the polymorphic nature of a crystalline solid. This guide provides an in-depth technical comparison and verification protocol for the melting point range of indolizine esters, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] We will explore the nuanced interplay of structural factors that govern the melting behavior of these compounds and provide a robust experimental framework for its accurate determination.
The Significance of Melting Point in Drug Discovery
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point.[2] The presence of impurities typically leads to a depression and broadening of this melting range, making it a valuable indicator of sample purity.[2] In the context of drug development, a well-defined melting point is crucial for:
-
Compound Identification and Characterization: As a unique physical constant, the melting point serves as a preliminary checkpoint for the identity of a synthesized compound.
-
Purity Assessment: A broad melting range is often the first indication of impurities within a sample.
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit distinct melting points, which can have profound implications for solubility, bioavailability, and stability.
-
Quality Control: In a manufacturing setting, consistent melting point determination is a key quality control parameter.
Comparative Analysis of Indolizine Ester Melting Points
The melting point of an indolizine ester is not a random value; it is intrinsically linked to its molecular architecture. Factors such as the position of the ester group, the nature of the alkyl or aryl substituent on the ester, and the presence of other functional groups on the indolizine core all contribute to the overall melting behavior. The following table summarizes experimentally determined melting points for a selection of indolizine esters, showcasing these structural influences.
| Compound Name | Ester Position | Substituents | Melting Point (°C) |
| Indolizine | N/A | None | 75 |
| 2-Phenylindolizine | N/A | 2-phenyl | 211-214 |
| Ethyl indolizine-2-carboxylate | 2 | None | Not widely reported |
| Methyl 3-(methylthio)-2-phenylindolizine-1-carboxylate | 1 | 2-phenyl, 3-(methylthio) | 118-121 |
| Ethyl 3-(methylthio)-2-phenylindolizine-1-carboxylate | 1 | 2-phenyl, 3-(methylthio) | 116-119 |
| 3-(methylthio)-2-phenylindolizine-1-carbonitrile | 1 | 2-phenyl, 3-(methylthio) (nitrile instead of ester) | 132-134 |
| Methyl 2-(4-methoxyphenyl)-3-(methylthio)indolizine-1-carboxylate | 1 | 2-(4-methoxyphenyl), 3-(methylthio) | 135-136 |
| Methyl 2-(p-tolyl)-3-(methylthio)indolizine-1-carboxylate | 1 | 2-(p-tolyl), 3-(methylthio) | 114-117 |
Deciphering the Structure-Melting Point Relationship
The observed variations in the melting points of indolizine esters can be rationalized by considering the fundamental principles of intermolecular forces and crystal lattice packing.
The Role of Intermolecular Forces
The energy required to disrupt the crystalline lattice and induce melting is directly proportional to the strength of the intermolecular forces between the molecules.[3] These forces include:
-
Van der Waals Forces: These are the weakest intermolecular forces and are present in all molecules. Their strength increases with the surface area and polarizability of the molecule.
-
Dipole-Dipole Interactions: Polar molecules with permanent dipoles will align themselves to maximize electrostatic attraction, leading to stronger intermolecular forces and higher melting points.
-
Hydrogen Bonding: This is a particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen or nitrogen. Heterocyclic compounds containing ring nitrogen atoms often exhibit higher melting points due to hydrogen bonding.[4]
The Influence of Molecular Symmetry and Crystal Packing
A molecule's ability to pack efficiently into a stable crystal lattice significantly impacts its melting point.[5] Highly symmetrical molecules tend to pack more closely, maximizing intermolecular interactions and resulting in higher melting points.[2] Conversely, irregularly shaped molecules or those with bulky substituents may not pack as efficiently, leading to weaker intermolecular forces and lower melting points.[6] The presence of substituents can also introduce steric hindrance, which can disrupt optimal crystal packing.[7][8]
Analyzing the Data:
-
Effect of Aromatic Substitution: The significant increase in melting point from the parent indolizine (75 °C) to 2-phenylindolizine (211-214 °C) highlights the substantial contribution of π-π stacking interactions between the phenyl rings in the crystal lattice.
-
Influence of the Ester Group: While the melting point of ethyl indolizine-2-carboxylate is not widely reported, the introduction of an ester group generally increases the melting point compared to the parent heterocycle due to the addition of polar carbonyl and ether functionalities that can participate in dipole-dipole interactions.
-
Impact of Substituents on the Indolizine Core: The data for the substituted indolizine-1-carboxylates demonstrates how even subtle changes in substitution can affect the melting point. For instance, the melting point of methyl 2-(p-tolyl)-3-(methylthio)indolizine-1-carboxylate (114-117 °C) is slightly lower than that of the corresponding 2-phenyl derivative (118-121 °C). This could be attributed to the steric effect of the additional methyl group on the phenyl ring, which may slightly disrupt the crystal packing. Conversely, the introduction of a methoxy group in the para position of the phenyl ring (methyl 2-(4-methoxyphenyl)-3-(methylthio)indolizine-1-carboxylate) leads to a higher melting point (135-136 °C), likely due to the increased polarity and potential for stronger dipole-dipole interactions.
-
Ester Alkyl Group: Comparing methyl 3-(methylthio)-2-phenylindolizine-1-carboxylate (118-121 °C) and its ethyl ester counterpart (116-119 °C), we observe a negligible difference. This suggests that for this particular scaffold, the small increase in the size of the alkyl chain from methyl to ethyl does not significantly alter the overall crystal packing efficiency.
Experimental Protocol for Melting Point Determination
Accurate and reproducible melting point determination requires a meticulous experimental technique. The following protocol outlines the capillary method, a widely accepted and reliable technique.
Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination using the capillary method.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the indolizine ester sample is completely dry, as residual solvent can depress the melting point.
-
If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle. This ensures uniform heat transfer.
-
Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
-
Instrument Setup and Measurement:
-
Place the packed capillary tube into the heating block of a calibrated melting point apparatus.
-
If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.
-
For an accurate measurement, set the initial heating rate to be rapid until the temperature is about 15-20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.
-
-
Observation and Recording:
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue to observe and record the temperature at which the last solid crystal melts (the clear point).
-
The melting point should be reported as a range from the onset of melting to the clear point.
-
-
Data Interpretation:
-
A sharp melting range (1-2°C) is indicative of a pure compound.
-
A broad or depressed melting range suggests the presence of impurities.
-
Logical Relationship of Factors Influencing Melting Point
The final observed melting point is a result of a complex interplay between various molecular and crystal-level factors.
Caption: Interplay of factors determining the melting point of a compound.
Conclusion
The melting point of indolizine esters is a highly informative physical property that is dictated by a delicate balance of intermolecular forces and crystal packing efficiency. As demonstrated, the position and nature of substituents on the indolizine core and the ester functionality can lead to significant variations in melting behavior. By understanding these structure-property relationships and employing a rigorous experimental methodology, researchers can confidently use melting point determination as a reliable tool for the characterization and purity assessment of these important heterocyclic compounds in the pursuit of new therapeutic agents.
References
-
Birkett, M. (2024). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. MDPI. [Link]
-
Katritzky, A. R. Heterocyclic compound - Melting, Boiling, Points. Britannica. [Link]
-
Stengler, J. et al. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]
-
Gershuni, S. et al. (1979). Effect of Substituents on the Melting Points and Spectroscopic Characteristics of Some Popular Scintillators. Institute of Chemistry. [Link]
-
Jones, B. G. et al. (2025). Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. MDPI. [Link]
-
Yalkowsky, S. H. & Myrdal, P. B. (1990). Melting point, boiling point, and symmetry. PubMed. [Link]
-
Gámez-Montaño, R. et al. (2025). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. MDPI. [Link]
-
Sharma, V. et al. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journals. [Link]
-
Wikipedia. Heterocyclic compound. [Link]
-
ChemSynthesis. ethyl 2-acetylthieno[3,2-a]indolizine-9-carboxylate. [Link]
-
Gotor, V. et al. (2021). Cocrystals Based on 4,4'-bipyridine: Influence of Crystal Packing on Melting Point. MDPI. [Link]
-
Chemistry LibreTexts. (2023). Properties of Esters. [Link]
-
ResearchGate. Comparative analysis of melting and boiling points for 14 synthetic compounds. [Link]
-
Stengler, J. et al. (2025). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]
-
Unknown. Heterocyclic Compounds. [Link]
-
Petrova, G. et al. STRUCTURAL CHARACTERIZATION AND CRYSTAL PACKING OF THE INDOLIZINE DERIVATIVE. [Link]
-
ChemSynthesis. ethyl 1,3-dimethyl-2-oxo-3-indolinecarboxylate. [Link]
-
Ramirez, A. & G-T, J. A. (2016). RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. [Link]
-
ChemSynthesis. ethyl 2-indolinecarboxylate. [Link]
-
Botezatu, A. et al. (2025). Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. PubMed. [Link]
-
Singh, A. et al. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. PubMed. [Link]
-
National Center for Biotechnology Information. Indolizine. PubChem. [Link]
-
ResearchGate. Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. [Link]
-
Datta, S. & Limpanuparb, T. (2021). Steric effects vs. electron delocalization: a new look into stability of diastereomers, conformers and constitutional Isomers. ChemRxiv. [Link]
-
Carlucci, C. et al. (2022). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. PMC. [Link]
-
Quora. How does the degree of crystallinity affect a substance's melting point?. [Link]
-
Zeller, M. et al. (2024). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. PMC. [Link]
-
ResearchGate. Synthesis of indolizine-2-carboxamide derivatives. Reagents and.... [Link]
-
National Center for Biotechnology Information. Methyl indole-3-carboxylate. PubChem. [Link]
Sources
- 1. Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melting point, boiling point, and symmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Heterocyclic compound - Melting, Boiling, Points | Britannica [britannica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.ch.huji.ac.il [chem.ch.huji.ac.il]
- 7. longdom.org [longdom.org]
- 8. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Navigating the Unseen: A Definitive Guide to Personal Protective Equipment for Handling Methyl 2-methylindolizine-6-carboxylate
For the pioneering researchers, scientists, and drug development professionals navigating the frontiers of novel molecular entities, the synthesis and application of compounds like Methyl 2-methylindolizine-6-carboxylate represent a significant step forward. Indolizine derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them compelling candidates for therapeutic development.[1][2][3] However, with innovation comes the profound responsibility of ensuring safety. As this specific molecule is a novel compound, comprehensive toxicological data is likely unavailable. Therefore, we must operate under the precautionary principle, treating it as a substance with potential hazards based on its chemical lineage.
This guide provides a robust framework for the safe handling of Methyl 2-methylindolizine-6-carboxylate, moving beyond a simple checklist to instill a deep, causal understanding of why each safety measure is critical. Our protocols are designed as self-validating systems to protect you, your colleagues, and your research.
Hazard Assessment: Inferring Risk from Chemical Analogs
In the absence of a specific Safety Data Sheet (SDS) for Methyl 2-methylindolizine-6-carboxylate, a prudent hazard assessment must be conducted by examining structurally related compounds. Indole and indolizine derivatives serve as our primary reference points.
Data from analogous compounds consistently indicate the following potential hazards:
-
Skin Irritation: Compounds like Methyl 1H-indole-2-carboxylate and Methyl 2-oxoindoline-6-carboxylate are classified as skin irritants.[4][5][6]
-
Serious Eye Irritation: The aforementioned analogs are also known to cause serious eye irritation.[4][5][7]
-
Respiratory Irritation: Inhalation may lead to respiratory tract irritation.[4][5][7][8]
-
Harmful if Swallowed or Inhaled: Some related structures are categorized as harmful if ingested or inhaled, indicating potential systemic toxicity.[4]
Based on this evidence, we must assume that Methyl 2-methylindolizine-6-carboxylate is, at a minimum, a skin, eye, and respiratory irritant with potential for acute toxicity.
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is your first and most critical line of defense.[9] The following ensemble is mandatory for all procedures involving Methyl 2-methylindolizine-6-carboxylate, from weighing and transfer to reaction work-up and purification.
Table 1: Mandatory PPE for Handling Methyl 2-methylindolizine-6-carboxylate
| PPE Component | Specification | Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles provide a seal against splashes and aerosols.[10] A face shield worn over goggles offers a second barrier, protecting the entire face, which is crucial when handling potentially corrosive or irritating liquids and solids under pressure.[11] |
| Hand Protection | Nitrile Gloves (Double-Gloved) | Nitrile gloves offer good resistance to a broad range of chemicals, including acids, bases, and organic solvents.[12] Double-gloving is a critical best practice to prevent exposure from undetected pinholes or tears in the outer glove. |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant (FR) lab coat that closes securely and has long sleeves is required to protect your skin and street clothes from splashes and spills.[11][12] |
| Foot Protection | Closed-toe, non-perforated shoes | Protects feet from spills and falling objects. Open-toed shoes are never permissible in a laboratory setting.[12] |
| Respiratory Protection | N95 Respirator or higher (in a fume hood) | Given the potential for respiratory irritation from fine powders or aerosols, an N95 respirator should be used as a minimum precaution, even when working within a certified chemical fume hood.[13] |
Operational Blueprint: From Benchtop to Disposal
Adherence to a strict, step-by-step protocol is non-negotiable. This workflow is designed to minimize exposure at every stage of handling.
Step 1: Preparation and Engineering Controls
-
Read the SDS: Before beginning any work, review the Safety Data Sheets for all known reagents and solvents you will be using.[14]
-
Work in a Fume Hood: All manipulations of Methyl 2-methylindolizine-6-carboxylate, especially handling of the solid powder, must be performed inside a certified chemical fume hood to contain any dust or vapors.[12]
-
Verify Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower, eyewash station, and fire extinguisher before you begin.[15]
-
Assemble Materials: Prepare all necessary glassware, reagents, and waste containers in the fume hood to minimize movement in and out of the containment area.
Step 2: Handling and Experimental Procedure
-
Don PPE: Put on your complete PPE ensemble before entering the designated work area.
-
Weighing the Compound:
-
Perform weighing on an analytical balance inside the fume hood or in a ventilated balance enclosure.
-
Use a spatula to carefully transfer the solid. Avoid creating airborne dust.
-
Tare a container before adding the compound to prevent contamination of the balance.
-
-
Dissolution and Reaction:
Step 3: Emergency Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]
-
Spill:
-
Alert others in the area immediately.
-
For a small spill, contain it with an appropriate absorbent material (e.g., vermiculite or a chemical spill kit).
-
Wearing your full PPE, carefully clean the area, working from the outside in.
-
Place all contaminated materials in a sealed, labeled hazardous waste container.
-
Step 4: Decontamination and Disposal
-
Decontaminate Glassware: Thoroughly rinse all glassware that came into contact with the compound with an appropriate solvent (e.g., acetone, ethanol) in the fume hood. Collect the rinsate as hazardous waste.
-
Dispose of Waste:
-
All solid waste (gloves, weigh paper, contaminated absorbents) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid waste, including reaction mixtures and solvent rinses, must be collected in a designated, labeled hazardous waste container.
-
Never dispose of chemical waste down the drain.[14]
-
-
Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, lab coat, and respirator) to avoid cross-contamination. Wash hands thoroughly with soap and water after removing all PPE.[16]
Visualizing the Safety Workflow
To ensure clarity and immediate comprehension, the following diagrams outline the critical decision-making and procedural flows for safe handling.
Caption: PPE Selection Workflow based on Hazard Assessment.
Caption: Procedural flow for handling, emergencies, and disposal.
By integrating this expert guidance into your laboratory's standard operating procedures, you build a culture of safety that empowers scientific discovery while respecting the unknown nature of novel chemical entities.
References
- Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners. (2025). YouTube.
- Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Actylis.
- SAFETY DATA SHEET - Methyl indole-2-carboxylate. (2025). Fisher Scientific.
- Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
- Chemical Synthesis Safety Tips To Practice in the Lab. Moravek.
- Safe Laboratory Practices & Procedures. National Institutes of Health (NIH).
- SAFETY DATA SHEET - 1-Methylindole. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 1-Methylindole. (2025). Fisher Scientific.
- Methyl indole-6-carboxylate. PubChem, National Institutes of Health (NIH).
- Methyl 2-oxoindoline-6-carboxylate Safety Data Sheet. Synquest Labs.
- Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
- 5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School.
- Personal Protective Equipment and Chemistry. ChemicalSafetyFacts.org.
- Methyl Indole-2-carboxylate. TCI Chemicals.
- OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration.
- Recent Advances in the Synthesis of Indolizines and their Derivatives. (2025). International Journal of Engineering Trends and Technology.
- Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. (2022). Nucleosides, Nucleotides & Nucleic Acids.
- Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.
- Indolizine-a-privileged-biological-scaffold. Der Pharma Chemica.
- INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. (2011). International Journal of Pharmaceutical Sciences Review and Research.
Sources
- 1. ijettjournal.org [ijettjournal.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Methyl Indole-2-carboxylate | 1202-04-6 | TCI AMERICA [tcichemicals.com]
- 7. Methyl indole-6-carboxylate | C10H9NO2 | CID 639844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. moravek.com [moravek.com]
- 16. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
